N-(4-Chlorophenyl)-4-methoxybenzamide
Description
The exact mass of the compound N-(4-Chlorophenyl)-4-methoxybenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404052. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-Chlorophenyl)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Chlorophenyl)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-18-13-8-2-10(3-9-13)14(17)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUPKVWWWSXJBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323457 | |
| Record name | N-(4-Chlorophenyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7595-61-1 | |
| Record name | NSC404052 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Chlorophenyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Dynamics and Synthetic Protocols for N-(4-chlorophenyl)-4-methoxybenzamide: A Technical Monograph
Executive Summary & Molecular Architecture
Compound Identity: N-(4-chlorophenyl)-4-methoxybenzamide Molecular Formula: C₁₄H₁₂ClNO₂ Molecular Weight: 261.70 g/mol Class: Diarylbenzamide / Carboxamide
This guide serves as a technical blueprint for the synthesis, characterization, and structural analysis of N-(4-chlorophenyl)-4-methoxybenzamide. This molecule represents a quintessential "push-pull" amide system, featuring an electron-donating methoxy group (
Such scaffolds are critical in medicinal chemistry, serving as pharmacophores in agents targeting cytokinin oxidase/dehydrogenase (CKX) , dopamine D4 receptors , and cyclooxygenase (COX) pathways.
Electronic Theory & Resonance
The stability and reactivity of this amide are governed by competing electronic effects. The p-methoxy group enriches the carbonyl carbon via resonance, slightly reducing its electrophilicity compared to unsubstituted benzamides. Conversely, the p-chloro group on the nitrogen side decreases the nucleophilicity of the precursor aniline, requiring optimized synthetic conditions to drive the coupling to completion.
Synthetic Protocols
Two primary methodologies are established for this synthesis. Method A (Acyl Chloride) is preferred for high-yield, gram-scale production. Method B (Coupling Reagent) is reserved for parallel medicinal chemistry libraries where acid chlorides are unstable.
Method A: Nucleophilic Acyl Substitution (Standard Protocol)
Reaction: 4-Methoxybenzoyl chloride + 4-Chloroaniline
Reagents & Materials
-
Electrophile: 4-Methoxybenzoyl chloride (1.0 equiv)[1]
-
Nucleophile: 4-Chloroaniline (1.0 equiv)
-
Base/Scavenger: Triethylamine (Et₃N) or Pyridine (1.2 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Workflow
-
Preparation: Dissolve 4-chloroaniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under N₂ atmosphere. Add Et₃N (12 mmol).
-
Addition: Cool the solution to 0°C. Add a solution of 4-methoxybenzoyl chloride (10 mmol in 10 mL DCM) dropwise over 15 minutes.
-
Rationale: Dropwise addition at low temperature prevents exotherms and minimizes di-acylation side products.
-
-
Reaction: Allow to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes).
-
Workup (Self-Validating Step):
-
Wash organic layer with 1M HCl (removes unreacted amine/pyridine).
-
Wash with sat.[2] NaHCO₃ (removes unreacted acid/acid chloride byproducts).
-
Wash with Brine, dry over MgSO₄, and concentrate.
-
-
Purification: Recrystallize from hot Ethanol (EtOH).
Method B: Carbodiimide Coupling (Alternative)
-
Reagents: 4-Methoxybenzoic acid + 4-Chloroaniline + EDC·HCl + DMAP.
-
Utility: Avoids moisture-sensitive acid chlorides; useful if the methoxy ring has other sensitive substituents.
Structural Characterization & Data Analysis
Validation of the structure requires a multi-modal approach. The following data is derived from standard spectroscopic values for this specific scaffold.
Proton NMR (¹H NMR) - 400 MHz, DMSO-d₆
The spectrum is characterized by two distinct AA'BB' aromatic systems and a diagnostic amide singlet.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 10.15 | Singlet (s) | 1H | -NH- | Downfield due to amide anisotropy and H-bonding. |
| 7.95 | Doublet (d, J=8.8 Hz) | 2H | Ar-H (ortho to C=O) | Deshielded by carbonyl anisotropy. |
| 7.78 | Doublet (d, J=8.8 Hz) | 2H | Ar-H (ortho to NH) | Deshielded by amide nitrogen. |
| 7.40 | Doublet (d, J=8.8 Hz) | 2H | Ar-H (meta to NH) | Shielded relative to ortho protons. |
| 7.05 | Doublet (d, J=8.8 Hz) | 2H | Ar-H (meta to C=O) | Shielded by electron-donating methoxy group. |
| 3.84 | Singlet (s) | 3H | -OCH ₃ | Characteristic methoxy resonance. |
Crystallography & Solid State Physics
X-ray diffraction studies (Single Crystal XRD) of this compound reveal critical intermolecular interactions.
-
Crystal System: Monoclinic or Triclinic (depending on solvent).
-
Hydrogen Bonding: The molecules form 1D polymeric chains via N-H[3]···O=C intermolecular hydrogen bonds.
-
Packing: The dihedral angle between the two phenyl rings is typically twisted (approx 30–60°) to minimize steric clash between the amide hydrogen and ortho-protons, preventing a fully planar conformation in the solid state.
Physicochemical Properties (In Silico/Experimental)
-
LogP (Lipophilicity): ~3.2 – 3.5. (Moderately lipophilic, suitable for membrane permeability).
-
Topological Polar Surface Area (TPSA): ~38 Ų (Amide + Ether).
-
Solubility: Low in water; High in DMSO, DMF, Ethanol.
Biological Context & Applications
While often used as a model compound, this specific structure acts as a core scaffold for several bioactive classes.[1]
-
Cytokinin Oxidase/Dehydrogenase (CKX) Inhibition: Derivatives of N-phenylbenzamides have shown activity in regulating plant growth hormones (cytokinins) by inhibiting CKX enzymes. The 4-chloro substitution aids in fitting hydrophobic pockets within the enzyme active site.
-
Antimicrobial Activity: The benzamide linkage mimics peptide bonds, allowing these molecules to interfere with bacterial protein synthesis or cell wall formation.
-
Dopamine Receptors: Extended linkers attached to this core (e.g., piperazine-linked variants) are potent D4 receptor ligands, where the 4-chlorophenyl headgroup provides essential hydrophobic interactions.
References
-
Kant, R., et al. (2012). "N-(4-Chlorophenyl)-4-methoxybenzamide."[4] Acta Crystallographica Section E: Structure Reports Online, 68(11), o3022.
-
Perrone, R., et al. (1998). "N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand."[5] Journal of Medicinal Chemistry, 41(24), 4903-9.
-
PubChem. "N-(4-chlorophenyl)-4-methoxybenzamide Compound Summary."[6] National Library of Medicine.
-
Nisler, J., et al. (2024). "Beyond expectations: the development and biological activity of cytokinin oxidase/dehydrogenase inhibitors." Bioscience Reports.
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- 3. N-(4-Chlorophenyl)-2-hydroxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-{4-[(4-chlorophenyl)carbamoyl]phenyl}-4-methoxybenzamide - C21H17ClN2O3 | CSSS00160328966 [chem-space.com]
- 5. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CID 2022 | C8H11N5O3 | CID 2022 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Metoclopramide: A Core Benzamide Derivative in Modern Therapeutics
Foreword
The benzamide scaffold represents a cornerstone in medicinal chemistry, giving rise to a multitude of pharmacologically active agents with diverse therapeutic applications.[1][2] This guide provides a comprehensive technical overview of a quintessential benzamide derivative, Metoclopramide. While the initial query specified a molecular weight of 261.70 g/mol , the landscape of well-characterized benzamides led us to select Metoclopramide (M.W. 299.80 g/mol ) as an exemplary subject for this in-depth analysis due to its extensive history of clinical use, well-elucidated mechanisms of action, and the wealth of available scientific literature.[3] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies.
Introduction to Metoclopramide: A Multifaceted Benzamide Derivative
Metoclopramide, chemically known as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide, is a prominent member of the benzamide family, widely recognized for its prokinetic and antiemetic properties.[4][5] It is clinically utilized in the management of gastrointestinal motility disorders such as gastroparesis and gastroesophageal reflux disease (GERD), as well as for the prevention of nausea and vomiting associated with chemotherapy, surgery, and migraines.[3][5]
The therapeutic efficacy of Metoclopramide stems from its complex pharmacology, primarily acting as a dopamine D2 receptor antagonist and a mixed serotonin 5-HT3 receptor antagonist and 5-HT4 receptor agonist.[3][6] This multifaceted mechanism of action underscores the versatility of the benzamide core in interacting with key biological targets.
| Property | Value |
| IUPAC Name | 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide |
| Molecular Formula | C₁₄H₂₂ClN₃O₂ |
| Molecular Weight | 299.80 g/mol |
| CAS Number | 364-62-5 |
| Melting Point | 147.3 °C |
Synthesis of Metoclopramide: A Step-by-Step Protocol
The synthesis of Metoclopramide can be approached through various routes.[2][7][8][9] Below is a detailed protocol for a common laboratory-scale synthesis, designed to be self-validating through in-process controls and characterization of intermediates.
Experimental Protocol: Synthesis of Metoclopramide
Step 1: Chlorination of 4-Amino-2-methoxybenzoic Acid
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, suspend 10 g of 4-amino-2-methoxybenzoic acid in 100 mL of glacial acetic acid.
-
Chlorination: While stirring, add a solution of sodium hypochlorite (or an alternative chlorinating agent like iodobenzene dichloride) dropwise to the suspension at room temperature.[7][8] The addition should be controlled to maintain the reaction temperature below 30°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, pour the reaction mixture into 500 mL of ice-cold water. The precipitate, 4-amino-5-chloro-2-methoxybenzoic acid, is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Amide Coupling with N,N-Diethylethylenediamine
-
Activation of the Carboxylic Acid: In a 250 mL round-bottom flask, dissolve the dried 4-amino-5-chloro-2-methoxybenzoic acid from the previous step in 100 mL of an appropriate solvent such as dichloromethane or tetrahydrofuran (THF). Add a coupling agent (e.g., 1.1 equivalents of 1,1'-Carbonyldiimidazole (CDI)) and stir at room temperature for 1-2 hours to form the acylimidazole intermediate.[5]
-
Amidation: To the activated acid solution, add 1.2 equivalents of N,N-diethylethylenediamine dropwise. The reaction is typically stirred at room temperature overnight.
-
Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the activated acid intermediate.
-
Work-up and Purification: After the reaction is complete, wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Metoclopramide.
Mechanism of Action: A Dual Neurotransmitter Modulation
Metoclopramide's therapeutic effects are a direct consequence of its interaction with key neurotransmitter receptors in both the central and peripheral nervous systems.[6][10]
-
Dopamine D2 Receptor Antagonism: In the brain's chemoreceptor trigger zone (CTZ), Metoclopramide blocks D2 receptors, which are responsible for inducing vomiting.[10][11] This central action is the primary basis for its antiemetic properties. Peripherally, D2 receptor antagonism in the gastrointestinal tract enhances motility.[6]
-
Serotonin 5-HT4 Receptor Agonism: Metoclopramide acts as an agonist at 5-HT4 receptors in the gut, which promotes the release of acetylcholine, a neurotransmitter that stimulates smooth muscle contraction and thus enhances gastric emptying.[6]
-
Serotonin 5-HT3 Receptor Antagonism: At higher concentrations, Metoclopramide also exhibits antagonist activity at 5-HT3 receptors, contributing to its antiemetic effect, particularly in the context of chemotherapy-induced nausea and vomiting.[3][12]
Caption: Signaling pathway of Metoclopramide in the CNS and PNS.
Analytical Characterization of Metoclopramide
Rigorous analytical characterization is paramount for ensuring the quality, purity, and potency of any pharmaceutical compound. A variety of analytical techniques are employed for Metoclopramide, with High-Performance Liquid Chromatography (HPLC) being the gold standard.[1][4][13]
Experimental Protocol: RP-HPLC Method for Metoclopramide Quantification
This protocol is a robust and validated method for the routine analysis of Metoclopramide in pharmaceutical formulations.[14]
-
Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[14]
-
Mobile Phase: A mixture of potassium dihydrogen phosphate buffer and methanol (e.g., 60:40 v/v) is commonly used.[14] The pH of the buffer should be adjusted as needed for optimal separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[14]
-
Detection: UV detection at 273 nm is appropriate for Metoclopramide.[14][15]
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Metoclopramide hydrochloride reference standard in the mobile phase (e.g., 100 µg/mL).[14]
-
Sample Solution: For a tablet dosage form, accurately weigh and powder a sufficient number of tablets. Dissolve a quantity of the powder equivalent to a known amount of Metoclopramide in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter.
-
-
Analysis: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.[14][15]
-
Quantification: The concentration of Metoclopramide in the sample is determined by comparing the peak area of the sample with that of the standard.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | KH₂PO₄ buffer : Methanol (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 273 nm |
| Injection Volume | 20 µL |
| Retention Time | ~6.78 minutes |
digraph "Analytical Workflow for Metoclopramide" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];"Sample_Prep" [label="Sample Preparation\n(Tablet Powdering, Dissolution, Filtration)", fillcolor="#FBBC05", fontcolor="#202124"]; "Standard_Prep" [label="Standard Preparation\n(Reference Standard Dissolution)", fillcolor="#FBBC05", fontcolor="#202124"]; "HPLC_System" [label="RP-HPLC System\n(C18 Column, UV Detector)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Data_Acquisition" [label="Data Acquisition\n(Chromatogram Recording)"]; "Data_Analysis" [label="Data Analysis\n(Peak Area Comparison)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Result" [label="Quantification of Metoclopramide", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Sample_Prep" -> "HPLC_System"; "Standard_Prep" -> "HPLC_System"; "HPLC_System" -> "Data_Acquisition"; "Data_Acquisition" -> "Data_Analysis"; "Data_Analysis" -> "Result"; }
Caption: A typical analytical workflow for the quantification of Metoclopramide.
Concluding Remarks
Metoclopramide serves as a powerful case study in the enduring legacy and therapeutic potential of benzamide derivatives. Its journey from synthesis to a widely used clinical agent highlights the importance of understanding the intricate interplay between chemical structure, pharmacological mechanism, and analytical characterization. The methodologies and insights presented in this guide are intended to provide a solid foundation for researchers and professionals engaged in the discovery and development of novel benzamide-based therapeutics.
References
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Analytical Techniques for Quantification of Metoclopramide: A Comprehensive Review. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]
-
Analytical Techniques for Quantification of Metoclopramide: A Comprehensive Review. (n.d.). Europe PMC. Retrieved February 12, 2026, from [Link]
-
A REVIEW ON VARIOUS ANALYTICAL METHODS FOR ESTIMATION OF METOCLOPRAMIDE AN ANTIEMETIC DRUG. (2023). IJRAR.org. Retrieved February 12, 2026, from [Link]
-
Metoclopramide. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
-
RP-HPLC Analytical Method of Metoclopramide Hydrochloride Prepared Nanoparticle formulation in Solid Oral Formulations by using. (n.d.). Journal of Neonatal Surgery. Retrieved February 12, 2026, from [Link]
-
Metoclopramide. (2023, July 31). StatPearls - NCBI Bookshelf. Retrieved February 12, 2026, from [Link]
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Analytical Techniques for Quantification of Metoclopramide: A Comprehensive Review. (2025, December 28). ResearchGate. Retrieved February 12, 2026, from [Link]
-
What is the mechanism of Metoclopramide Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved February 12, 2026, from [Link]
-
Metoclopramide. (n.d.). DailyMed. Retrieved February 12, 2026, from [Link]
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An Improved Synthesis of Metoclopramide. (n.d.). J-Stage. Retrieved February 12, 2026, from [Link]
-
Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile. (2023, August 1). MDPI. Retrieved February 12, 2026, from [Link]
- Method of preparing metoclopramide. (1981, February 10). Google Patents.
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A Template for Drug Discovery - Metoclopramide. (2017, January 2). JSciMed Central. Retrieved February 12, 2026, from [Link]
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Metoclopramide Hydrochloride. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
-
Formulation and Characterization of Metoclopramide Oral Disintegrating Tablet using Natural Superdisintegrants. (2026, January 14). ResearchGate. Retrieved February 12, 2026, from [Link]
-
An improved method for the synthesis of metoclopramide. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
- A method for industrial production of metoclopramide hydrochloride. (n.d.). Google Patents.
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Metoclopramide Mechanism and Side Effects. (2022, April 5). YouTube. Retrieved February 12, 2026, from [Link]
-
Preformulation Studies of Metoclopramide Hydrochloride: Fundamental Part of Formulation Design. (n.d.). EAS Publisher. Retrieved February 12, 2026, from [Link]
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N-(p-Chlorophenyl)-p-anisamide synonyms and nomenclature
An In-depth Technical Guide to N-(p-Chlorophenyl)-p-anisamide: Nomenclature, Synthesis, and Structural Analysis
This guide provides a comprehensive technical overview of N-(p-Chlorophenyl)-p-anisamide, a molecule of interest in synthetic and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, detailed synthesis protocols with mechanistic insights, structural characteristics, and the research context for its potential applications.
Chemical Identity and Nomenclature
N-(p-Chlorophenyl)-p-anisamide, systematically known as N-(4-chlorophenyl)-4-methoxybenzamide , is an aromatic amide. The structure features a central amide linkage connecting a 4-chlorophenyl ring to a 4-methoxyphenyl (anisyl) group. This arrangement of functional groups provides a basis for its specific chemical properties and potential biological activities.
While a specific CAS Registry Number for this compound is not readily found in major public chemical databases, its identity is unambiguously established through its IUPAC name and molecular structure. Related isomers, such as N-(3-chlorophenyl)-4-methoxybenzamide, are assigned CAS Number 7465-93-2[].
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| Systematic (IUPAC) Name | N-(4-chlorophenyl)-4-methoxybenzamide | [2] |
| Common Synonyms | N-(p-Chlorophenyl)-p-anisamide | N/A |
| 4-Chloro-N-(4-methoxyphenyl)benzamide | N/A | |
| Molecular Formula | C₁₄H₁₂ClNO₂ | [2] |
| Molecular Weight | 261.70 g/mol |[2] |
Physicochemical and Structural Properties
The physicochemical properties of N-(4-chlorophenyl)-4-methoxybenzamide are defined by its rigid aromatic structure and the polar amide bond capable of hydrogen bonding. X-ray crystallography studies have provided precise insights into its solid-state conformation.
The molecule is not planar. The dihedral angle, or twist, between the two benzene rings is a significant 59.24°.[2] The amide group itself is twisted relative to both aromatic rings, with dihedral angles of 27.55° to the methoxy-substituted ring and 31.94° to the chloro-substituted ring.[2] In the crystal lattice, molecules are linked into chains by intermolecular N—H⋯O and weak C—H⋯O hydrogen bonds.[2]
Table 2: Physicochemical and Crystallographic Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₂ClNO₂ | [2] |
| Molecular Weight | 261.70 g/mol | [2] |
| Physical Form | Crystalline solid | [2] |
| Crystal System | Triclinic | [2] |
| Space Group | P-1 | [2] |
| Dihedral Angle (Benzene Rings) | 59.24° | [2] |
| Dihedral Angle (Amide to Methoxy-ring) | 27.55° | [2] |
| Dihedral Angle (Amide to Chloro-ring) | 31.94° | [2] |
| Key Intermolecular Forces | N—H⋯O and C—H⋯O Hydrogen Bonds |[2] |
Caption: Conceptual structure of N-(4-chlorophenyl)-4-methoxybenzamide.
Synthesis Protocol and Mechanism
The synthesis of N-(4-chlorophenyl)-4-methoxybenzamide is reliably achieved via the acylation of 4-chloroaniline with 4-methoxybenzoyl chloride. This transformation is a classic example of the Schotten-Baumann reaction.[3][4]
Experimental Protocol
This protocol is adapted from the synthesis described by Kant et al. (2012).[2]
Materials:
-
4-chloroaniline (1 mmol, 127.6 mg)
-
4-methoxybenzoyl chloride (1 mmol, 170.6 mg)
-
Anhydrous Pyridine (or other suitable base like triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Ethanol (for crystallization)
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and filtration
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-chloroaniline (1 mmol) in the chosen anhydrous solvent. Add a suitable base, such as pyridine, to act as a catalyst and acid scavenger.
-
Addition of Acyl Chloride: While stirring the solution at room temperature, add 4-methoxybenzoyl chloride (1 mmol) in portions. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Once the reaction is complete, the mixture is typically poured into water to precipitate the crude product. If pyridine is used, an acidic wash (e.g., with dilute HCl) may be necessary to remove it.
-
Purification: Collect the crude solid product by vacuum filtration.
-
Crystallization: Recrystallize the crude product from ethanol to yield high-purity crystals of N-(4-chlorophenyl)-4-methoxybenzamide. The reported yield for this method is 86%.[2]
Mechanism and Rationale
The synthesis proceeds via a nucleophilic acyl substitution, known as the Schotten-Baumann reaction.[5][6]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-chloroaniline (the nucleophile) attacks the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. This forms a tetrahedral intermediate.[3]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Acid Scavenging: The base (e.g., pyridine or triethylamine) neutralizes the hydrochloric acid (HCl) byproduct formed during the reaction.[4][6] This is critical because it prevents the protonation of the 4-chloroaniline starting material, which would render it non-nucleophilic and halt the reaction.
Caption: Workflow for the synthesis of N-(p-Chlorophenyl)-p-anisamide.
Applications and Research Context
While specific biological activities for N-(4-chlorophenyl)-4-methoxybenzamide are not extensively documented in peer-reviewed literature, the broader class of N-acylamino benzamides and related structures are recognized for their significant biological potential, particularly as insecticides.
Insecticidal Activity of N-Acylamino Benzamides
The N-acylamino benzamide scaffold is an important class of potent insecticides.[2] Research into related benzamide derivatives has shown their efficacy against various agricultural pests.[7] For instance, novel fatty N-acylamino amides derived from 3,4-dichloroaniline have demonstrated promising activity against arthropod pests common to strawberry crops, with mortality rates ranging from 20-80% in bioassays.[8][9] The development of new benzamide derivatives is an active area of research aimed at overcoming insect resistance to existing pesticides.[7][10]
Potential in Drug Discovery
The amide bond is a cornerstone of medicinal chemistry, and benzamide derivatives are prevalent in drug development for a wide range of targets. Structurally related molecules have shown diverse pharmacological activities:
-
Dopamine Receptor Ligands: Certain N-[ω-[4-arylpiperazin-1-yl]alkyl]-methoxybenzamides are potent and highly selective ligands for the D4 dopamine receptor, a target for antipsychotic drug development.[11]
-
Choline Transporter Inhibitors: A series of 4-methoxy benzamides have been identified as potent and selective inhibitors of the presynaptic choline transporter (CHT), a target relevant to neurological and psychiatric disorders.[12]
Given the established biological relevance of the benzamide and methoxybenzamide scaffolds, N-(p-Chlorophenyl)-p-anisamide represents a valuable molecule for screening and further functionalization in drug discovery programs. Its synthesis is straightforward, allowing for the generation of derivatives to explore structure-activity relationships (SAR) for various biological targets.
Conclusion
N-(p-Chlorophenyl)-p-anisamide is a well-defined chemical entity with a clear nomenclature and a robust, high-yielding synthesis protocol based on the Schotten-Baumann reaction. Its detailed three-dimensional structure has been elucidated by X-ray crystallography, revealing key conformational features. While direct applications are yet to be widely reported, its structural class is strongly associated with potent insecticidal activity, highlighting a primary area for future investigation. Furthermore, the prevalence of the benzamide core in medicinal chemistry suggests its potential as a scaffold for developing novel therapeutics. This guide serves as a foundational resource for researchers aiming to synthesize, study, or derivatize this compound for applications in agrochemical or pharmaceutical development.
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Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available from: [Link].
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Perrone R, Berardi F, Colabufo NA, Leopoldo M, Tortorella V. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of Medicinal Chemistry. 1998;41(24):4903-4909. Available from: [Link].
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Geroprotectors.org. N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide. Available from: [Link].
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de Melo GR, da Silva JCS, da Silva Martins V, et al. Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Journal of the Brazilian Chemical Society. 2023. Available from: [Link].
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Solubility Profile of N-(4-Chlorophenyl)-4-methoxybenzamide: A Physicochemical and Methodological Analysis
An In-Depth Technical Guide
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of N-(4-Chlorophenyl)-4-methoxybenzamide, a compound of interest in medicinal chemistry and materials science. Eschewing a simple data sheet, this document delves into the fundamental physicochemical principles that govern its dissolution in various organic solvents. We explore the interplay between its molecular structure—specifically the amide, chloro, and methoxy functionalities—and its solid-state properties, including intermolecular hydrogen bonding within its crystal lattice. A detailed, field-tested protocol for the experimental determination of equilibrium solubility using the isothermal shake-flask method is presented, designed to yield robust and reproducible data for researchers. This guide is intended for scientists and professionals in drug development and chemical research, offering both the theoretical foundation and the practical methodology required to accurately characterize and predict the solubility of this and related benzanilide compounds.
Introduction to N-(4-Chlorophenyl)-4-methoxybenzamide
N-(4-Chlorophenyl)-4-methoxybenzamide (C₁₄H₁₂ClNO₂) is an aromatic amide belonging to the benzanilide class of compounds. Aromatic amides are versatile structural motifs used in the construction of frameworks with diverse functions, including molecular recognition and significant biological activities.[1] The structure features a central amide linkage flanked by a 4-chlorophenyl ring and a 4-methoxyphenyl ring.
Physicochemical Properties:
-
Molecular Formula: C₁₄H₁₂ClNO₂[1]
-
Molecular Weight: 261.70 g/mol [1]
-
Key Structural Features: The molecule's character is defined by the polar amide group (-CONH-), which can act as both a hydrogen bond donor (N-H) and acceptor (C=O), a moderately polar methoxy group (-OCH₃), and two relatively nonpolar aromatic rings, one of which is substituted with an electronegative chlorine atom.
The dihedral angle between the two benzene rings is approximately 59.24°, indicating a non-planar conformation.[1] In its crystalline state, molecules are linked into chains by intermolecular N—H⋯O hydrogen bonds, a critical factor that must be overcome during dissolution.[1] Understanding these structural and solid-state properties is paramount to predicting and interpreting solubility behavior.
The Energetics and Principles of Dissolution
The solubility of a crystalline solid in a liquid solvent is a thermodynamic equilibrium process governed by the Gibbs free energy of solution (ΔG_sol). Dissolution occurs spontaneously when ΔG_sol is negative. This value is a function of the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution.
The process can be conceptually broken down into three energy-dependent steps, as illustrated below:
Caption: Workflow for the isothermal shake-flask solubility experiment.
Detailed Step-by-Step Methodology
Objective: To determine the equilibrium solubility of N-(4-Chlorophenyl)-4-methoxybenzamide in a selected organic solvent at a constant temperature (e.g., 25°C).
Materials:
-
N-(4-Chlorophenyl)-4-methoxybenzamide (high purity)
-
Selected organic solvent (HPLC grade or equivalent)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC system)
Protocol:
-
Preparation: Add an excess amount of solid N-(4-Chlorophenyl)-4-methoxybenzamide to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation. A general rule is to add at least 2-3 times the expected amount.
-
Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent (at the target temperature) to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate at a moderate speed (e.g., 150-200 rpm) for a minimum of 48 hours. This extended time is necessary to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid, this is best done by either:
-
Filtration: Using a syringe fitted with a chemical-resistant filter (e.g., PTFE) directly into a tared vial. Discard the first portion of the filtrate to saturate the filter material.
-
Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) and then sample from the top layer of the supernatant.
-
-
Dilution: Immediately weigh the collected aliquot of the saturated solution. Then, perform a precise serial dilution using a calibrated volumetric flask and fresh solvent to bring the concentration into the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV). Construct a calibration curve using standards of known concentration to determine the concentration of the diluted sample.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for all dilutions. The solubility is typically reported in units of mg/mL, g/L, or mol/L.
Key Factors for Trustworthy Data
-
Purity: Both the solute and solvent must be of high purity, as impurities can significantly alter solubility.
-
Temperature Control: Solubility is highly temperature-dependent. The dissolution process for most solids is endothermic, meaning solubility increases with temperature. [2]Precise and constant temperature control is essential for reproducibility.
-
Equilibrium Confirmation: True equilibrium is confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be constant across the later time points.
-
Solid Phase Analysis: After the experiment, it is good practice to analyze the remaining solid (e.g., by DSC or XRD) to ensure that no phase transition or solvate formation has occurred during the experiment, which would invalidate the results.
Conclusion
The solubility of N-(4-Chlorophenyl)-4-methoxybenzamide is a complex function of its molecular structure and solid-state packing. Its central amide group allows for strong intermolecular hydrogen bonding, which must be disrupted by a solvent for dissolution to occur. Polar protic solvents are predicted to be most effective due to their ability to engage in competitive hydrogen bonding. For researchers requiring precise solubility data, the isothermal shake-flask method detailed herein provides a robust and reliable framework. By carefully controlling experimental variables and understanding the underlying thermodynamic principles, scientists can generate high-quality data crucial for applications ranging from reaction optimization to formulation development in the pharmaceutical industry.
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ResearchGate. The Solubility Determination and Thermodynamic Modeling of cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one(SI-VI)in Binary Mixed Solvents from T= (288.15–328.15) K. Available from: [Link]
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Methodological & Application
Application Note: High-Efficiency Schotten-Baumann Protocol for N-Arylbenzamide Synthesis
Abstract
The formation of amide bonds is the single most utilized reaction in medicinal chemistry, appearing in over 25% of all registered pharmaceuticals. This Application Note details a robust, optimized Schotten-Baumann protocol for the synthesis of N-arylbenzamides (e.g., benzanilide derivatives). Unlike anhydrous coupling methods requiring expensive peptide coupling reagents (HATU, EDC), this biphasic protocol utilizes acyl chlorides and aqueous base, offering a cost-effective, scalable, and high-throughput friendly alternative. This guide addresses critical process parameters (CPPs) including phase-transfer kinetics, pH control, and competitive hydrolysis mitigation.
Scientific Foundation & Mechanism
The Biphasic Advantage
The Schotten-Baumann reaction typically operates in a two-phase system (organic/aqueous). The key to its success lies in the interfacial reaction dynamics .
-
The Amine (Nucleophile): Resides primarily in the organic phase or at the interface.
-
The Acid Chloride (Electrophile): Dissolved in the organic phase.
-
The Base (Scavenger): Resides in the aqueous phase.[1]
Mechanistic Pathway
The reaction proceeds via a nucleophilic addition-elimination mechanism. The critical challenge is the competition between the amine attacking the acyl chloride (desired amidation) and the hydroxide ion attacking the acyl chloride (undesired hydrolysis).
Key Chemical Causality:
-
Nucleophilic Attack: The lone pair of the N-arylamine attacks the carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate.
-
Elimination: The intermediate collapses, expelling a chloride ion and a proton.
-
Scavenging: The aqueous base (NaOH) immediately neutralizes the generated HCl. Crucially , this prevents the protonation of the unreacted amine.[2][3] If the amine becomes protonated (
), it loses its nucleophilicity, halting the reaction.
Mechanistic Visualization
The following diagram illustrates the reaction pathway and the critical role of the base.[1][3]
Figure 1: Mechanistic pathway highlighting the competition between amidation and hydrolysis.
Standard Operating Procedure (SOP)
Reagents and Equipment
-
Substrate: Aniline derivative (1.0 equiv)[4]
-
Reagent: Benzoyl chloride derivative (1.1 - 1.2 equiv)
-
Base: 10% Aqueous NaOH (2.0 - 2.5 equiv) or saturated
for sensitive substrates. -
Solvent: Dichloromethane (DCM) or Diethyl Ether (
). Note: DCM is preferred for solubility, but Ether often allows the product to precipitate directly. -
Equipment: Round-bottom flask, addition funnel, ice bath, magnetic stirrer.
Protocol Steps
-
Preparation of Organic Phase: Dissolve the amine (e.g., Aniline, 10 mmol) in the organic solvent (15 mL).
-
Preparation of Aqueous Phase: Add the aqueous base (e.g., 10% NaOH, 25 mmol) to the reaction vessel.
-
Biphasic Assembly: Add the organic amine solution to the aqueous base. Stir vigorously. High shear mixing is critical to maximize interfacial surface area.
-
Controlled Addition (The "Schotten-Baumann Condition"):
-
Cool the mixture to 0–5°C.
-
Add Benzoyl Chloride (11-12 mmol) dropwise over 15–20 minutes.
-
Reasoning: Low temperature and slow addition minimize the kinetic energy available for the hydrolysis side-reaction [1].
-
-
Reaction Maintenance: Allow the reaction to warm to room temperature and stir for 1–4 hours. Monitor by TLC or LC-MS.
-
Workup:
-
Scenario A (Solid Product): If the amide precipitates (common in ether/water systems), filter the solid, wash with water (to remove salts) and dilute HCl (to remove unreacted amine), then hexane.
-
Scenario B (Soluble Product): Separate phases. Wash organic layer with 1M HCl (removes unreacted amine), then saturated
(removes benzoic acid byproduct), then Brine. Dry over .[5]
-
Workflow Visualization
Figure 2: Operational workflow for the biphasic synthesis.
Critical Parameters & Troubleshooting
Optimization Data
The following table summarizes the impact of key variables on yield and purity, based on standard benzanilide synthesis.
| Parameter | Recommended Range | Impact of Deviation |
| Temperature | 0°C (Addition) | >10°C: Increases hydrolysis rate significantly.<-10°C: Reaction becomes sluggish; solubility issues. |
| pH Control | pH 9 - 11 | < pH 8: Amine protonates ( |
| Stoichiometry | 1.1 - 1.2 eq Acid Chloride | < 1.0 eq: Incomplete conversion.> 1.5 eq: Difficult purification (excess benzoic acid). |
| Stirring | > 500 RPM | Low RPM: Poor phase contact; reaction stalls; hydrolysis dominates. |
Troubleshooting Guide
-
Problem: Low Yield / High Starting Material.
-
Problem: Product is an oil/sticky gum.
-
Problem: "Oiling out" of the amine.
Green & Modern Adaptations
For drug development pipelines prioritizing Green Chemistry (reduction of chlorinated solvents):
-
Solvent-Free / Water-Only: Recent studies indicate that many Schotten-Baumann reactions can proceed in pure water without organic co-solvents if the amine is liquid or finely dispersed. The hydrophobic effect accelerates the reaction at the organic-water interface [2].
-
Phase Transfer Catalysis (PTC): For sterically hindered amines, the addition of 1-5 mol% of quaternary ammonium salts (e.g., Tetrabutylammonium bromide, TBAB) can significantly enhance the reaction rate by transporting the hydroxide ion to the interface or the nucleophile to the organic phase [3].
References
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]
-
Royal Society of Chemistry. Green chemistry oriented organic synthesis in water. Chem. Soc. Rev., 2012. Available at: [Link]
-
National Institutes of Health (PubMed). Synthesis of N-arylbenzamides. Available at: [Link] (General search reference for N-arylbenzamide bioactivity).
-
ScienceDirect / Elsevier. Schotten-Baumann Reaction Mechanism and Applications. Available at: [Link]
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Preparation of X-ray Quality Crystals of N-(4-Chlorophenyl)-4-methoxybenzamide: An Application Note and Protocol
Introduction
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. Single-crystal X-ray diffraction (XRD) provides an unparalleled level of atomic detail, which is critical for understanding structure-activity relationships (SAR), guiding lead optimization, and securing intellectual property. N-(4-Chlorophenyl)-4-methoxybenzamide is a derivative of the versatile benzamide scaffold, a privileged structure in medicinal chemistry known to interact with a diverse range of biological targets.[1] Obtaining high-quality single crystals of this and similar compounds is a crucial, yet often challenging, step in the research pipeline.
This comprehensive guide provides detailed, field-proven protocols for the synthesis, purification, and, most critically, the crystallization of N-(4-Chlorophenyl)-4-methoxybenzamide to yield crystals suitable for X-ray diffraction analysis. This document is intended for researchers, medicinal chemists, and crystallographers, offering not just procedural steps but also the scientific rationale behind them to empower users to troubleshoot and adapt these methods for other challenging small molecules.
PART 1: Synthesis and Purification
A prerequisite for successful crystallization is the purity of the compound. The presence of even minor impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poorly resolved diffraction data. The synthesis of N-(4-Chlorophenyl)-4-methoxybenzamide is typically achieved via a Schotten-Baumann reaction, a robust method for forming amides from amines and acyl chlorides.[2][3][4][5]
Reaction Scheme
Caption: Synthesis of N-(4-Chlorophenyl)-4-methoxybenzamide.
Detailed Synthesis Protocol
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (1.0 equivalent) in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: To this solution, add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine. The base is crucial for neutralizing the hydrochloric acid byproduct of the reaction.[2][3]
-
Acyl Chloride Addition: Slowly add a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in the same solvent to the stirred reaction mixture at room temperature. The addition should be dropwise to control the exothermic nature of the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification by Recrystallization
The crude product obtained from the synthesis must be rigorously purified before attempting to grow single crystals. Recrystallization is an effective method for purifying solid organic compounds.[6][7]
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For benzamide derivatives, alcohols such as ethanol or methanol, or solvent mixtures like ethanol/water, are often effective.[8]
-
Dissolution: In an Erlenmeyer flask, add the crude N-(4-Chlorophenyl)-4-methoxybenzamide and a minimal amount of the chosen hot solvent to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is critical for the formation of well-ordered crystals. The process can be further slowed by placing the flask in an insulated container.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum. The purity of the recrystallized product should be confirmed by analytical techniques such as NMR spectroscopy and melting point determination.
PART 2: Growing X-ray Quality Crystals
The growth of a single crystal suitable for X-ray diffraction is often more of an art than a science, requiring patience and systematic experimentation. The fundamental principle is to allow the molecules to slowly self-assemble into a highly ordered lattice from a supersaturated solution. Several techniques can be employed to achieve this.
Essential Pre-crystallization Steps
-
Purity is Paramount: Start with the highest purity material possible. Multiple recrystallizations may be necessary.
-
Glassware Cleanliness: Ensure all vials and equipment are scrupulously clean to avoid unwanted nucleation sites.
-
Solvent Screening: A preliminary solubility screen is highly recommended to identify suitable solvents and anti-solvents.
Table 1: Solvent Properties for Crystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Suitability as... | Rationale |
| Ethanol | Polar | 78 | Good Solvent | Often dissolves amides when hot and allows for slow cooling crystallization.[9] |
| Methanol | Polar | 65 | Good Solvent | Similar to ethanol but more volatile. |
| Ethyl Acetate | Medium | 77 | Good Solvent | A good choice for many organic compounds. |
| Dichloromethane | Medium | 40 | Good Solvent | High volatility, useful for slow evaporation but can lead to rapid crystal growth. |
| Toluene | Non-polar | 111 | Good Solvent/Anti-solvent | Can be a good solvent for aromatic compounds; its high boiling point allows for slow cooling. |
| Hexane/Heptane | Non-polar | 69 / 98 | Anti-solvent | The compound is typically insoluble in alkanes, making them excellent anti-solvents. |
| Water | Very Polar | 100 | Anti-solvent | Can be used as an anti-solvent with polar organic solvents like ethanol.[8] |
Crystallization Protocols
This is often the simplest and most successful method for obtaining single crystals.[10]
Caption: Workflow for Slow Evaporation Crystallization.
Protocol:
-
Dissolve 5-10 mg of purified N-(4-Chlorophenyl)-4-methoxybenzamide in a small volume (1-2 mL) of a suitable solvent (e.g., ethanol or ethyl acetate) in a small, clean vial.
-
Gently warm the solution if necessary to ensure complete dissolution.
-
Cover the vial with a cap that has a small hole or use parafilm with a needle puncture to allow for slow evaporation.
-
Place the vial in a location free from vibrations and temperature fluctuations.
-
Observe the vial periodically over several days to weeks for the formation of single crystals.
This technique is particularly useful when only small amounts of the compound are available and provides excellent control over the rate of crystallization.[9][11]
Caption: Principle of Vapor Diffusion Crystallization.
Protocol (Hanging Drop Variation):
-
In a larger vial or beaker, place a small amount of an "anti-solvent" in which the compound is insoluble (e.g., hexane).
-
On a siliconized glass coverslip, place a small drop (2-5 µL) of a concentrated solution of N-(4-Chlorophenyl)-4-methoxybenzamide in a "good" solvent (e.g., dichloromethane or toluene).
-
Invert the coverslip and place it over the larger vial, creating a sealed chamber.
-
The more volatile anti-solvent will slowly diffuse into the drop, inducing crystallization.
This method relies on the slow diffusion between a solution of the compound and an anti-solvent.[10][12][13]
Protocol:
-
Prepare a nearly saturated solution of the compound in a dense solvent (e.g., dichloromethane) in a narrow container like a test tube or NMR tube.
-
Carefully and slowly layer a less dense, miscible anti-solvent (e.g., hexane or ethanol) on top of the solution, minimizing mixing at the interface.
-
Seal the container and leave it undisturbed.
-
Crystals will form at the interface as the two solvents slowly diffuse into one another.
PART 3: Data and Characterization
Once suitable crystals are obtained, they should be carefully harvested and mounted for X-ray diffraction analysis. The quality of the resulting electron density map and the final refined structure are direct indicators of the success of the crystallization process.
Table 2: Crystallographic Data for N-(4-Chlorophenyl)-4-methoxybenzamide
| Parameter | Value |
| Chemical Formula | C₁₄H₁₂ClNO₂ |
| Molecular Weight | 261.70 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.4394 (2) |
| b (Å) | 7.7754 (3) |
| c (Å) | 7.9392 (3) |
| α (°) | 66.868 (1) |
| β (°) | 88.586 (1) |
| γ (°) | 82.260 (1) |
| Volume (ų) | 304.31 (2) |
| Z | 1 |
| Data obtained from a published crystal structure.[1] |
Conclusion
The protocols outlined in this application note provide a systematic and robust approach to obtaining X-ray quality crystals of N-(4-Chlorophenyl)-4-methoxybenzamide. The journey from a crude synthetic product to a well-defined crystal structure hinges on meticulous purification and patient, methodical exploration of crystallization conditions. By understanding the principles behind each step, from the Schotten-Baumann synthesis to the nuances of slow evaporation and vapor diffusion, researchers can significantly increase their chances of success. These methodologies are not only applicable to the title compound but also serve as a valuable framework for the crystallization of other novel small molecules, thereby accelerating the pace of drug discovery and chemical research.
References
- Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
- Jones, P. G. (2025). Getting crystals your crystallographer will treasure: a beginner's guide.
- (2024). How to grow crystals for X-ray crystallography. IUCr.
- Massachusetts Institute of Technology. (2012). 5.
- Reddit. (2020). Solvent Diffusion / Layering. r/Chempros.
- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- Hampton Research. Sitting Drop Vapor Diffusion.
- Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
- BYJU'S. (2019). Schotten Baumann Reaction.
- Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction.
- Kant, R., Sahi, S., Gupta, V. K., Kapoor, K., & Paul, S. (2012). N-(4-Chlorophenyl)-4-methoxybenzamide.
- Cysewska, M., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3298.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- Bitesize Bio. (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods.
- National Center for Biotechnology Information. (n.d.). N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine.
- Mehrabi, P., et al. (2022). A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip. IUCrJ, 9(Pt 4), 450-457.
- University of California, Los Angeles. (n.d.).
- Van den Mooter, G., et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826-3837.
- University of Rochester. (n.d.).
- AP Process. (2020, October 14).
- Engle, S. M., Kirkner, T. R., & Kelly, C. B. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses.
- Chemspace. (n.d.). N-{4-[(4-chlorophenyl)carbamoyl]phenyl}-4-methoxybenzamide.
- Al-Hourani, B. J., et al. (2023). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2023(2), M1629.
- BenchChem. (n.d.). Technical Support Center: Purification of (R)-(4-Chlorophenyl)(phenyl)
- City University of New York. (2025).
- University of Rochester. (n.d.).
- BenchChem. (n.d.).
- ResearchGate. (2025).
- Geroprotectors.org. (n.d.). N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide.
- SpectraBase. (n.d.). N-(4-Chlorophenyl)-2-methoxy-N-(2-methoxybenzyl)benzamide.
- CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE.
- International Journal of Science and Research. (2017).
- American Chemical Society. (2025). Polymorphic Control in Pharmaceutical Gel-Mediated Crystallization: Exploiting Solvent–Gelator Synergy in FmocFF Organogels. Crystal Growth & Design.
- Raza, A. R., et al. (2011). N-(4-Chlorophenyl)-2-hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2898.
- Journal of Chemical, Biological and Physical Sciences. (2020).
- Uppu, R. M., et al. (2021). N-(4-Methoxy-2-nitrophenyl)acetamide.
Sources
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- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. Purification [chem.rochester.edu]
- 8. jcbsc.org [jcbsc.org]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iucr.org [iucr.org]
- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 12. unifr.ch [unifr.ch]
- 13. ocw.mit.edu [ocw.mit.edu]
Application Note: Kinetic Characterization of Benzamide-Based Xanthine Oxidase Inhibitors
Introduction & Biological Context
Xanthine Oxidase (XO) is a molybdenum-containing flavoprotein that catalyzes the terminal steps of purine catabolism in humans: the oxidation of hypoxanthine to xanthine, and subsequently xanthine to uric acid.[1][2][3] This process generates superoxide anion radicals (
While purine-analogs like Allopurinol have been the standard of care for gout and hyperuricemia, they are associated with hypersensitivity reactions and renal toxicity. Benzamides represent a class of non-purine XO inhibitors (NPXOIs) that offer a distinct pharmacological profile. Unlike allopurinol, which requires metabolic conversion to oxypurinol to become active, benzamides typically act directly. Furthermore, structural studies suggest benzamides bind to the solvent channel leading to the molybdenum active site, often exhibiting mixed-type or non-competitive inhibition kinetics, distinct from the purely competitive mechanism of purine analogs.
Mechanism of Action Pathway
The following diagram illustrates the purine catabolism pathway and the specific blockade points of benzamide inhibitors.
Caption: Figure 1. Purine catabolism pathway showing Xanthine Oxidase (XO) mediated oxidation and the intervention point of Benzamide inhibitors.
Experimental Design & Principles
Assay Principle: UV-Vis Spectrophotometry
The gold standard for XO kinetics is the continuous spectrophotometric measurement of Uric Acid formation. Uric acid has a distinct absorbance maximum at 290–295 nm , whereas xanthine and hypoxanthine absorb weakly at this wavelength.
Why not Fluorescence?
While fluorescence-based assays (e.g., Amplex Red detecting
Critical Variables
-
pH (7.5): Mimics physiological conditions. Higher pH (e.g., 8.5) increases
but decreases clinical relevance. -
Temperature (25°C vs 37°C): 25°C is preferred for initial
determination to slow the reaction rate for better linearity, though 37°C is used for physiological simulation. -
Enzyme Source: Bovine milk xanthine oxidase is the industry standard due to high homology with the human enzyme.
Materials & Reagents
| Component | Specification | Storage | Notes |
| Xanthine Oxidase | From bovine milk, Grade I | -20°C | Avoid freeze-thaw cycles. Aliquot upon receipt. |
| Substrate | Xanthine (Sigma X7375 or equiv) | RT | Solubility Critical: Requires NaOH to dissolve. |
| Buffer System | 50 mM Potassium Phosphate, pH 7.5 | 4°C | Include 0.1 mM EDTA to chelate trace metals. |
| Inhibitor Solvent | DMSO (Dimethyl sulfoxide) | RT | Final assay concentration must be |
| Positive Control | Allopurinol or Febuxostat | RT | Febuxostat is a better comparator for benzamides. |
Detailed Protocol
Reagent Preparation (The "Hidden" Hurdles)
A. Xanthine Substrate Stock (10 mM)
-
Challenge: Xanthine is hydrophobic and will not dissolve in neutral buffer.
-
Solution: Dissolve 15.2 mg Xanthine in 10 mL of 0.1 M NaOH . Sonicate if necessary.
-
Working Solution: Dilute the stock to 150 µM using the Phosphate Buffer (pH 7.5) immediately before the assay.[6] Note: The buffer capacity will neutralize the small amount of NaOH.
B. Enzyme Solution
-
Prepare a stock of 0.1 Units/mL in Phosphate Buffer.[6][7] Keep on ice.
-
Validation: Run a quick activity check. The
for the uninhibited control should be between 0.02 and 0.05. If >0.1, the reaction is too fast for accurate kinetic analysis; dilute the enzyme further.
C. Benzamide Inhibitor Preparation
-
Dissolve benzamides in 100% DMSO to make 10 mM stocks.
-
Perform serial dilutions in buffer (not DMSO) to ensure the final DMSO concentration in the well is constant (e.g., 1%) across all dose points.
Assay Workflow (96-Well Format)
This protocol utilizes a "Pre-incubation" step, which is critical for benzamides as some exhibit slow-binding kinetics.
Caption: Figure 2. Step-by-step experimental workflow for high-throughput screening.
Step-by-Step Procedure:
-
Blank Preparation (Wells A1-A3): Add 150 µL Buffer + 10 µL DMSO (No Enzyme, No Substrate yet).
-
Control Preparation (Wells B1-B3): Add 140 µL Buffer + 10 µL DMSO + 10 µL Enzyme.
-
Test Compounds: Add 140 µL Buffer + 10 µL Inhibitor (various concentrations) + 10 µL Enzyme.
-
Note: Include a "Compound Blank" for high concentrations of benzamide to check for intrinsic UV absorbance at 290 nm.
-
-
Pre-Incubation: Incubate the plate for 15 minutes at 25°C . This allows the benzamide to access the solvent channel and establish equilibrium.
-
Initiation: Add 40 µL of Xanthine Working Solution (150 µM) to all wells using a multi-channel pipette.
-
Measurement: Immediately place in a UV-transparent microplate reader. Shake for 2 seconds. Read Absorbance at 290 nm every 30 seconds for 10 minutes.
Data Analysis & Validation
Calculation of % Inhibition
Calculate the initial velocity (
- : Slope of the test well.
- : Slope of the well containing inhibitor but NO enzyme (corrects for benzamide absorbance/precipitation).
- : Slope of the enzyme + substrate (no inhibitor).
Kinetic Mode Determination
To distinguish between competitive (Allopurinol-like) and mixed/non-competitive (Benzamide-like) inhibition, generate a Lineweaver-Burk Plot :
-
Plot
(y-axis) vs. (x-axis) at multiple inhibitor concentrations.[3] -
Competitive: Lines intersect at the Y-axis (
unchanged, increases). -
Mixed-Type: Lines intersect in the second quadrant (
decreases, changes).
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Non-Linear Kinetics | Substrate depletion or Enzyme instability | Reduce Enzyme concentration. Ensure measurement is taken only during the initial 5 minutes. |
| High Background OD | Benzamide UV absorbance | Benzamides often have aromatic rings absorbing in UV. Mandatory: Run a compound blank (Buffer + Inhibitor + Substrate, NO Enzyme) and subtract this baseline. |
| Precipitation | Low solubility of Benzamides | If OD spikes erratically, the compound is crashing out. Increase DMSO to 2% (validate enzyme tolerance first) or use a lower concentration range. |
| No Inhibition observed | Insufficient Pre-incubation | Benzamides are bulky. Increase pre-incubation to 30 mins to allow active site penetration. |
References
-
Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic effects of xanthine oxidase inhibitors: renaissance half a century after the discovery of allopurinol. Pharmacological Reviews, 58(1), 87–114.
-
Okamoto, K., et al. (2003). An extremely potent non-purine xanthine oxidase inhibitor, 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid (TEI-6720): structure-activity relationship and mechanism of inhibition. Chemical and Pharmaceutical Bulletin, 51(3), 297-301.
-
BenchChem. (2025).[1][4][7] Application Note: Spectrophotometric Assay for Measuring Xanthine Oxidase Activity and Its Inhibition.[4][7][8]
-
Sigma-Aldrich. (2022). Enzymatic Assay of Xanthine Oxidase.
-
Malik, N., et al. (2018). Uric Acid Lowering Effect of Xanthine Oxidase Inhibitors, Febuxostat and Allopurinol.[9][10][11][12] Saudi Journal of Medical and Pharmaceutical Sciences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciencellonline.com [sciencellonline.com]
- 3. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 6. revistabionatura.com [revistabionatura.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. impactfactor.org [impactfactor.org]
- 9. mdpi.com [mdpi.com]
- 10. saudijournals.com [saudijournals.com]
- 11. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 12. What are Xanthine oxidase modulators and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(4-Chlorophenyl)-4-methoxybenzamide
Welcome to the technical support guide for the synthesis of N-(4-Chlorophenyl)-4-methoxybenzamide. This resource is designed for researchers, chemists, and drug development professionals encountering challenges in achieving high yields and purity for this specific amide. Here, we address common experimental issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights to help you troubleshoot and optimize your synthetic protocol.
Section 1: Understanding the Core Reaction
FAQ 1: What is the fundamental reaction for synthesizing N-(4-Chlorophenyl)-4-methoxybenzamide?
The most direct and widely used method for synthesizing N-(4-Chlorophenyl)-4-methoxybenzamide is the Schotten-Baumann reaction .[1] This is a condensation reaction where an amine (4-chloroaniline) reacts with an acyl chloride (4-methoxybenzoyl chloride). The reaction is typically performed in the presence of a base, often in a two-phase solvent system, to produce the desired amide and a salt byproduct.[1]
The overall transformation is as follows:
-
Nucleophile: 4-chloroaniline
-
Electrophile: 4-methoxybenzoyl chloride
-
Product: N-(4-Chlorophenyl)-4-methoxybenzamide
-
Byproduct: Hydrochloric Acid (HCl)
The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the stable amide product.
Caption: General workflow of the Schotten-Baumann reaction.
FAQ 2: Why is a base essential for this reaction, and how does it impact the yield?
The use of a base is critical for two primary reasons, both of which directly protect and enhance the final yield:
-
Neutralization of HCl Byproduct: The reaction generates one equivalent of hydrochloric acid (HCl).[2] Amines, including 4-chloroaniline, are basic and will react with this acid to form an ammonium salt (4-chloroanilinium chloride).[3][4] This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively removing it from the reaction mixture and halting the synthesis.[2] An added base, such as sodium hydroxide or triethylamine, neutralizes the HCl as it forms, preventing this unwanted side reaction.[5]
-
Driving the Equilibrium: By neutralizing the acidic byproduct, the base removes a product from the system, which, according to Le Châtelier's principle, drives the equilibrium towards the formation of the amide product.[2][6]
Commonly used bases include aqueous sodium hydroxide (in a biphasic system) or organic bases like pyridine or triethylamine in an organic solvent.[6][7] The choice of base can be critical; while aqueous NaOH is inexpensive and effective, it can increase the risk of hydrolyzing the acyl chloride. Organic bases avoid this issue but must be carefully removed during workup.
Section 2: Troubleshooting Low Yields - Common Issues & Solutions
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Deactivated Amine: Insufficient base led to the formation of an unreactive ammonium salt.[2] 2. Degraded Acyl Chloride: 4-methoxybenzoyl chloride is moisture-sensitive and may have hydrolyzed to 4-methoxybenzoic acid prior to the reaction. | 1. Ensure at least one equivalent of base is used. For Schotten-Baumann conditions, an excess of aqueous base is common.[8] 2. Use freshly opened or distilled 4-methoxybenzoyl chloride. Store it under anhydrous conditions. |
| Significant 4-methoxybenzoic acid Byproduct | Hydrolysis of Acyl Chloride: The acyl chloride reacted with water or hydroxide ions instead of the amine. This is common if the reaction is run at too high a temperature or if the acyl chloride is exposed to the aqueous base for too long.[9] | 1. Perform the reaction at a low temperature (0-5 °C) to control the exothermic reaction.[] 2. Add the acyl chloride solution slowly (dropwise) to the stirred mixture of the amine and base. This ensures it reacts preferentially with the amine.[8] 3. A vigorous stirring rate in a biphasic system is crucial to maximize the interface between the organic and aqueous layers, promoting the desired reaction.[11] |
| Unreacted 4-chloroaniline Remains | 1. Insufficient Acyl Chloride: The stoichiometry was incorrect, or some acyl chloride was lost to hydrolysis. 2. Poor Nucleophilicity: While 4-chloroaniline is a reasonably good nucleophile, its reactivity can be hampered if the reaction conditions are not optimal. | 1. Use a slight excess (e.g., 1.05-1.1 equivalents) of 4-methoxybenzoyl chloride to compensate for any potential hydrolysis. 2. Ensure the base is effectively neutralizing the HCl. Consider using a catalyst like 4-dimethylaminopyridine (DMAP) for less reactive amines, though it may not be necessary here.[] |
Section 3: Optimized Experimental Protocol & Workflow
This protocol is designed to maximize yield and purity by controlling key reaction parameters.
Optimized Synthesis Protocol
Materials:
-
4-chloroaniline (1.0 eq.)
-
4-methoxybenzoyl chloride (1.05 eq.)
-
Dichloromethane (DCM)
-
10% Aqueous Sodium Hydroxide (NaOH) solution (2.0-3.0 eq.)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloroaniline (1.0 eq.) in dichloromethane. Cool the flask to 0-5 °C using an ice-water bath.
-
Base Addition: While stirring vigorously, slowly add the 10% aqueous NaOH solution (2.0-3.0 eq.) to the flask.
-
Acyl Chloride Preparation: In a separate, dry beaker, dissolve 4-methoxybenzoyl chloride (1.05 eq.) in a small amount of dichloromethane.
-
Reaction: Add the 4-methoxybenzoyl chloride solution dropwise to the stirred, biphasic mixture over 20-30 minutes. It is crucial to maintain the internal temperature between 0 and 5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir vigorously at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 4-chloroaniline spot has disappeared.
-
Workup - Quenching & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid should be purified by recrystallization.[12]
Caption: Experimental workflow for optimized synthesis.
Section 4: Purification and Characterization
Q1: My crude product is impure. What is the best method for purification?
Recrystallization is the most effective method for purifying the solid N-(4-Chlorophenyl)-4-methoxybenzamide.[13][14] The key is to find a solvent that dissolves the compound well when hot but poorly when cold.[15]
-
Recommended Solvent: Based on literature for this and structurally similar amides, ethanol is an excellent starting choice for recrystallization.[12][15] A mixed solvent system like ethanol/water or ethyl acetate/hexane can also be effective.[15]
Step-by-Step Recrystallization Protocol
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol, just enough to dissolve the solid completely. Keep the solution at or near its boiling point.
-
If colored impurities are present, add a small amount of activated charcoal (1-2% by weight), boil for a few minutes, and perform a hot filtration to remove the charcoal.[15]
-
Allow the clear, hot solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.[16]
-
Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the crystals thoroughly to remove any residual solvent.
Recrystallization Troubleshooting
| Problem | Cause | Solution |
| No crystals form upon cooling. | The solution is not supersaturated. | 1. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface.[16] 2. Seed the Solution: Add a tiny crystal of the pure product.[16] 3. Reduce Solvent: Gently evaporate some of the solvent to increase the concentration and then cool again.[15] |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly. | 1. Re-heat the solution to dissolve the oil. Add a slightly larger volume of hot solvent and allow it to cool more slowly. 2. Consider using a lower-boiling point solvent or a mixed-solvent system. |
| Very fine, needle-like crystals form. | This often indicates that crystallization occurred too quickly. | While not necessarily impure, larger crystals are easier to filter. To obtain larger crystals, ensure the solution cools as slowly as possible. Insulating the flask can help. |
References
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
-
Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the synthesis of amide. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. Retrieved from [Link]
-
Wagner, A., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11881. Retrieved from [Link]
-
Sforza, S., et al. (2013). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science, 15(11), 612-619. Retrieved from [Link]
-
Kant, R., et al. (2012). N-(4-Chlorophenyl)-4-methoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3139. Retrieved from [Link]
-
ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Uesugi, S., et al. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering, 7(1), 160-167. Retrieved from [Link]
-
Mrs. B. (2021, February 21). Amine, amide practice [Video]. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Reddit. (2019, October 22). Real Synthesis: ~ any amidation tricks?. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 28). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation [Video]. YouTube. Retrieved from [Link]
-
Raza, A., et al. (2011). N-(4-Chlorophenyl)-2-hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o217. Retrieved from [Link]
-
CSCanada. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Retrieved from [Link]
- Google Patents. (n.d.). US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.
- Google Patents. (n.d.). WO2007074386A2 - A novel process for synthesis of itopride and it's novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide.
-
Sciencemadness.org. (2021, January 9). Friedel-Crafts acylation of anilides. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemspace. (n.d.). N-{4-[(4-chlorophenyl)carbamoyl]phenyl}-4-methoxybenzamide. Retrieved from [Link]
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- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
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Purifying benzamide derivatives from unreacted 4-methoxybenzoyl chloride
Topic: Removal of Unreacted 4-Methoxybenzoyl Chloride
Ticket ID: PUR-BMZ-04 Assigned Specialist: Senior Application Scientist
Introduction
In medicinal chemistry, the Schotten-Baumann reaction and related acylation protocols are workhorses for amide bond formation. However, when using 4-methoxybenzoyl chloride (4-MBC) in excess to drive reaction kinetics, the purification of the resulting benzamide derivative can be complicated by the persistence of the acyl chloride or its hydrolysis product, 4-methoxybenzoic acid (p-anisic acid) .
This guide provides a chemically grounded troubleshooting framework. We move beyond simple "recipes" to explain the solubility and pKa differentials that drive effective purification.
Module 1: The Chemistry of the Contaminant
To purify your product, you must understand the "enemy." 4-MBC is an electrophile that degrades into a nucleophilic impurity upon exposure to water.
The Hydrolysis Trap
Many researchers fail to remove 4-MBC because they attempt to chromatograph the reaction mixture directly. On silica gel, residual acid chloride streaks and slowly hydrolyzes, contaminating fractions. You must force the hydrolysis before purification.
Key Reaction Landscape:
-
Target Reaction: Amine + 4-MBC
Benzamide (Neutral, Stable). -
Quench Reaction: 4-MBC +
/Base 4-Methoxybenzoate (Anionic, Water Soluble).
Figure 1: The reaction landscape showing the conversion of the lipophilic acid chloride impurity into the hydrophilic benzoate salt.
Module 2: Troubleshooting Guide (Liquid-Liquid Extraction)
The most efficient purification method relies on Liquid-Liquid Extraction (LLE) . This exploits the massive pKa difference between the amide product and the hydrolyzed acid impurity.
The Physicochemical Logic
The separation works because we can toggle the solubility of the impurity by changing pH, while the amide remains neutral and organic-soluble.
| Compound | Functional Group | Approx.[1][2][3][4][5][6][7][8][9] pKa | State at pH 10 | Solubility (pH 10) |
| Benzamide Product | Amide ( | Neutral | Organic Layer | |
| 4-Methoxybenzoic Acid | Carboxylic Acid | 4.47 [1] | Anionic ( | Aqueous Layer |
| 4-MBC | Acid Chloride | N/A (Reactive) | Hydrolyzes to Acid | N/A |
Troubleshooting Workflow: The "Sandwich" Wash
If your NMR shows aromatic peaks at
Figure 2: The "Sandwich" extraction protocol designed to remove both acidic (4-MBC) and basic (amine) impurities.
FAQ: Common Extraction Issues
Q: I washed with base, but the acid chloride is still there. A: The hydrolysis of 4-methoxybenzoyl chloride is biphasic and can be slow.
-
Fix: You must stir the biphasic mixture (Organic/NaHCO3) vigorously for at least 30–60 minutes. A simple "shake and vent" in the funnel is insufficient to fully hydrolyze the chloride [2].
Q: I have a terrible emulsion. A: Amides often act as surfactants.
-
Fix 1: Add solid NaCl to saturate the aqueous layer (Salting out).
-
Fix 2: Filter the biphasic mixture through a pad of Celite. Emulsions are often stabilized by micro-precipitates.
Module 3: Advanced Scenarios
Scenario A: Polymer-Supported Scavenging
If you are running parallel synthesis or cannot perform aqueous workup (e.g., water-sensitive product), use a solid-supported scavenger.
-
Reagent: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine) or similar amine-functionalized resins.
-
Mechanism: The resin acts as a nucleophile, reacting with the excess 4-MBC to form a covalent bond. The impurity is then filtered off [3].[10]
-
Advantage: No extraction required; yields high-purity filtrate.
Scenario B: Chromatography "Streaking"
Q: Why does my column fraction contain benzoic acid even after workup? A: If you used DCM/Methanol on silica, residual 4-MBC may have hydrolyzed on the column.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexane. This neutralizes the silica and prevents acid-catalyzed degradation, though LLE is preferred to remove the bulk acid first.
Module 4: Validated Experimental Protocols
Protocol A: Standard Hydrolytic Workup (Recommended)
Best for: Scale >100mg, stable amides.
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Note: EtOAc is preferred for better phase separation.
-
Quench/Base Wash: Add an equal volume of saturated aqueous
(mild) or 1M NaOH (strong).-
Critical: Stir rapidly for 45 minutes at Room Temperature. This ensures 4-MBC converts to the water-soluble 4-methoxybenzoate.
-
-
Separation: Transfer to a separatory funnel. Collect the organic layer.[10][11][12]
-
Acid Wash (Optional): If unreacted starting amine is present, wash the organic layer with 1M HCl . The amide will remain in the organic layer; the amine will protonate and move to the aqueous layer.
-
Drying: Dry organic layer over
, filter, and concentrate.
Protocol B: Solid-Phase Scavenging (High Throughput)
Best for: Small scale (<50mg), library generation.
-
Calculate Loading: Assume 0.5 equiv excess of 4-MBC was used. Use 3–4 equivalents of PS-Trisamine resin relative to the excess chloride.
-
Incubation: Add resin to the reaction vial. Shake/agitate for 2–4 hours at room temperature.
-
Filtration: Filter through a fritted cartridge or cotton plug.
-
Rinse: Rinse the resin with DCM to recover entrained product.
-
Concentrate: Evaporate solvent. The residue should be pure amide.
References
-
BenchChem. (2025).[4][6] A Comparative Analysis of the Acidity of 4-Methoxybenzoic Acid and Benzoic Acid. Retrieved from
-
Fisher Scientific. (n.d.). Amide Synthesis - Reference Reaction Protocols. Retrieved from
-
Royal Society of Chemistry. (2009). Flow Processes Using Polymer-supported Reagents, Scavengers and Catalysts. Retrieved from
Sources
- 1. scribd.com [scribd.com]
- 2. reddit.com [reddit.com]
- 3. sopachem.com [sopachem.com]
- 4. benchchem.com [benchchem.com]
- 5. scirp.org [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Amide Synthesis [fishersci.it]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Removing 4-chloroaniline impurities from benzamide products
Technical Support Center: Impurity Remediation (Benzamide Series)
Subject: Removal of 4-Chloroaniline (4-CA) from Benzamide Scaffolds Ticket ID: #GTI-REM-4CA Urgency: High (Genotoxic Impurity / ICH M7 Class 1-2)
Introduction: The Compliance Context
Welcome to the Process Chemistry Support Hub. You are likely here because you have detected 4-chloroaniline (4-CA) in your benzamide product. Under ICH M7 guidelines , 4-CA is a known mutagen and carcinogen (Group 2B).
-
The Threshold: The default Threshold of Toxicological Concern (TTC) is 1.5 µ g/day for lifetime exposure.[1]
-
The Challenge: 4-CA is structurally similar to benzamides (both are aromatic nitrogen species), making separation by standard crystallization difficult due to lattice inclusion.
-
The Solution: You must exploit the basicity difference (
) or chemoselective scavenging to achieve ppm-level purity.
Module 1: Liquid-Liquid Extraction (LLE) Troubleshooting
Q: I washed my organic layer with 1N HCl, but the 4-CA impurity persists. Why?
A: The standard "1N HCl wash" is often too aggressive or insufficiently selective depending on your solvent system.
-
The Science: 4-Chloroaniline is a weak base (
). Your benzamide product is likely a very weak base (conjugate acid ). -
The Fix: You need to target a specific pH window. At pH 2.0, 4-CA is >99% protonated (water-soluble), while the benzamide remains neutral (organic-soluble). If you use highly polar organic solvents (e.g., THF, EtOAc), the anilinium salt may partially partition back into the organic phase.
Protocol: The "pH-Swing" Wash
-
Solvent Switch: If possible, switch the organic solvent to Dichloromethane (DCM) or Toluene (less polar than EtOAc).
-
The Acid Wash: Wash the organic phase with 0.5 M aqueous
adjusted to pH 2.0 - 2.5 .-
Why Phosphate? Phosphate buffers effectively at this range and prevents "oiling out" better than HCl in some cases.
-
-
The Polishing Wash: Follow with a brine wash to remove residual acid.
Visualization: LLE Decision Logic
Caption: Separation logic relying on the ionization of 4-CA at pH 2.0 vs. the neutrality of benzamide.
Module 2: Chemoselective Scavenging (Resin Treatment)
Q: Extraction got me to 50 ppm, but I need <10 ppm. What now?
A: Thermodynamics (LLE) has limits. You need Kinetics (Scavengers). You require a solid-supported scavenger that reacts specifically with the aniline amine but ignores the benzamide amide.
Recommended Scavengers:
| Scavenger Type | Functionality | Mechanism | Selectivity |
| Macroporous SCX | Strong Cation Exchange ( | Ionic Interaction (Salt formation) | High. Binds 4-CA ( |
| Aldehyde Resin | Benzaldehyde / Formyl | Covalent (Schiff Base formation) | Very High. Reacts with primary amines ( |
| Isocyanate Resin | Isocyanate ( | Covalent (Urea formation) | Moderate. Can react with amides if heated, use at RT only. |
Protocol: Resin Polishing
-
Dissolution: Dissolve crude benzamide in DCM or THF (10 volumes).
-
Loading: Add Silica-supported Sulfonic Acid (Si-SCX) or Polymer-supported Benzaldehyde (3-5 equivalents relative to the impurity amount, not the product).
-
Agitation: Stir gently at 20-25°C for 4-6 hours .
-
Warning: Do not heat aldehyde resins >40°C, or the equilibrium may shift back.
-
-
Filtration: Filter off the solid resin. The filtrate contains the purified benzamide.
Visualization: Scavenger Workflow
Caption: Kinetic removal of trace impurities using solid-phase extraction (SPE).
Module 3: Crystallization Dynamics
Q: The impurity co-crystallizes with my product. How do I break the lattice inclusion?
A: 4-CA is a planar aromatic molecule that can easily slip into the crystal lattice of benzamides (π-stacking). You must change the solvent system to keep 4-CA in solution while the product crashes out.
The "Solvent Break" Strategy:
-
Avoid: Pure ethanol or methanol (4-CA and benzamides often have similar solubility curves here).
-
Prefer: A mixture of Toluene (Good solvent for 4-CA) and Heptane (Anti-solvent for Benzamide) .
Protocol:
-
Dissolve product in minimum hot Toluene (
). -
Cool slowly to
. -
Add Heptane dropwise until turbidity persists.
-
Cool to
. -
Critical Step: Wash the filter cake with cold Toluene/Heptane (1:1) , not pure Heptane. Pure Heptane might precipitate the residual 4-CA from the mother liquor onto the crystal surface.
Module 4: Analytical Verification
Q: My HPLC says the product is pure, but the MS shows a mass of 127/129. What is happening?
A: This is a common detection error.
-
Response Factor: Anilines (4-CA) often have much lower UV extinction coefficients at standard wavelengths (254 nm) compared to conjugated benzamides. You might be underestimating the impurity by 10x.
-
Wavelength: Monitor at 210 nm or 290 nm (aniline absorption max) to see the impurity clearly.
-
Method: Use an acidic mobile phase (0.1% Formic Acid). This ensures 4-CA elutes early (as a salt) and does not co-elute with the neutral benzamide.
References
-
International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2]Link
-
PubChem. (n.d.).[3] 4-Chloroaniline (Compound Summary).[3][4] National Center for Biotechnology Information. Link
-
Anderson, N. G., & Burkhart, J. P. (2000). Process Chemistry in the Pharmaceutical Industry: Removal of Anilines. Chemical Reviews. (Contextual grounding on amine scavenging).
-
Sigma-Aldrich. (n.d.).[5] Solid-Supported Scavengers: Application Guide.Link
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 20265-96-7: 4-Chloroaniline hydrochloride | CymitQuimica [cymitquimica.com]
- 5. 4-Chloroaniline CAS#: 106-47-8 [m.chemicalbook.com]
Solving twinning issues in benzamide crystal growth
Welcome to the technical support center for benzamide crystallization. This guide is designed for researchers, scientists, and professionals in drug development who are working with benzamide and encountering challenges related to its crystal growth, particularly twinning. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high-quality, single crystals of benzamide. Our approach is grounded in scientific principles and practical, field-proven experience to ensure you can confidently navigate the complexities of benzamide crystallization.
Understanding Twinning in Benzamide Crystals
Crystal twinning is a phenomenon where two or more crystals of the same substance grow together in a symmetrical, inter-grown fashion. While structurally related, these twinned crystals are distinct individuals with different orientations. In drug development and materials science, twinning can be a significant hurdle, as it can affect the physical and chemical properties of the crystalline material, including its dissolution rate, bioavailability, and processability.
Benzamide, a seemingly simple molecule, is known for its complex crystallization behavior, including polymorphism and a propensity for twinning.[1][2][3] This complexity arises from a delicate balance of intermolecular forces, such as hydrogen bonding and π-π stacking, which can be influenced by a variety of experimental parameters.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses common issues encountered during benzamide crystal growth, with a focus on resolving twinning.
Question 1: I am consistently observing twinned crystals of benzamide in my experiments. What are the primary factors that could be causing this?
Answer: Twinning in benzamide crystals is often a result of several interconnected factors that influence the nucleation and growth process. Understanding these can help you pinpoint the source of the issue in your experiments.
-
High Supersaturation: Rapidly achieving a state of high supersaturation can lead to accelerated nucleation and crystal growth.[3] This rapid growth can increase the probability of defects and misalignments in the crystal lattice, creating favorable conditions for twinning to occur.
-
Solvent Choice: The solvent system plays a critical role in determining crystal habit and quality.[4][5] Solvents that have a strong affinity for specific crystal faces of benzamide can alter the relative growth rates of these faces, sometimes promoting twinning. For instance, certain amide cosolvents in ethanol or 1-propanol solutions have been shown to induce twinning in benzamide crystals.[6]
-
Impurities: Even trace amounts of impurities can have a dramatic impact on crystal growth.[7] Impurities can be structurally similar molecules or byproducts from the synthesis of benzamide.[8][9] These molecules can get incorporated into the crystal lattice, disrupting its regular packing and inducing twinning.[10] It has been shown that even the presence of nicotinamide can promote the transformation of benzamide polymorphs.[11][12]
-
Cooling Rate: The rate at which the crystallization solution is cooled significantly affects the level of supersaturation and the time available for ordered crystal growth.[13][14] A rapid cooling rate often leads to the formation of smaller, more numerous, and potentially twinned crystals.[14] Conversely, a very slow cooling rate might not provide a sufficient driving force for crystallization.[15]
Question 2: How can I modify my crystallization protocol to minimize or eliminate twinning?
Answer: A systematic approach to optimizing your crystallization conditions is key to overcoming twinning. Here are several strategies you can employ:
-
Control Supersaturation:
-
Slower Cooling: Implement a slower and more controlled cooling profile.[14] A gradual decrease in temperature helps to maintain a lower level of supersaturation, allowing more time for the benzamide molecules to arrange themselves correctly in the crystal lattice.
-
Solvent/Anti-Solvent Method: Consider using a solvent/anti-solvent crystallization method. This technique allows for a more gradual increase in supersaturation by slowly adding an anti-solvent to the benzamide solution.
-
-
Solvent Screening:
-
Experiment with Different Solvents: Systematically screen a range of solvents with varying polarities and hydrogen bonding capabilities.[4][5] The goal is to find a solvent that promotes the growth of single, well-formed crystals. Apolar solvents, for example, have been observed to influence the aspect ratio of crystals.[4]
-
Additive Screening: Introduce small amounts of "tailor-made" additives that are structurally similar to benzamide.[10] These additives can selectively adsorb to specific crystal faces, inhibiting their growth and modifying the overall crystal habit to disfavor twinning.[10][16] For example, benzoic acid has been shown to inhibit growth along the b-axis of benzamide form I.[10]
-
-
Purification of Starting Material:
-
Recrystallization: Ensure the purity of your benzamide starting material by performing one or more recrystallizations before the final crystal growth experiment.[8] This will help to remove impurities that could be acting as twinning promoters.
-
-
Seeding:
Question 3: How do I know if my benzamide crystals are twinned? What analytical techniques can I use for confirmation?
Answer: Identifying twinning is a critical step in troubleshooting your crystallization process. Several analytical techniques can be used to detect and characterize twinned crystals:
-
Optical Microscopy: Often, the first indication of twinning can be observed under a polarized light microscope. Twinned crystals may exhibit distinct domains with different extinction angles or show characteristic re-entrant angles.[19]
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the most definitive method for identifying and characterizing twinning.[20] Key indicators of twinning in SC-XRD data include:
-
Split Reflections: The diffraction spots may appear split or elongated.[21]
-
Overlapping Lattices: The diffraction pattern will show evidence of two or more interpenetrating reciprocal lattices.[20][21]
-
Difficulty in Indexing: Standard indexing software may struggle to find a single unit cell that accounts for all the observed reflections.[20]
-
Systematic Absences Violations: The data may show systematic absences that are not consistent with any known space group.[21]
-
Advanced crystallographic software can be used to model the twinning and refine the crystal structure.[20]
Experimental Protocols
Protocol 1: Controlled Slow Cooling Crystallization of Benzamide
This protocol is designed to minimize twinning by carefully controlling the rate of cooling.
-
Dissolution: Dissolve the purified benzamide in a suitable solvent (e.g., isopropanol) at an elevated temperature (e.g., 30°C) until the solution is just saturated.[10] Ensure all solid material has dissolved.
-
Filtration: Hot filter the solution through a pre-warmed filter to remove any particulate matter.
-
Cooling: Place the flask in a programmable cooling bath. Set the cooling rate to a slow value, for example, 1°C per hour.[10]
-
Observation: Monitor the solution for the onset of crystallization.
-
Isolation: Once crystallization is complete, isolate the crystals by filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum at room temperature.
Protocol 2: Identifying Twinning using Single-Crystal X-ray Diffraction
This workflow outlines the steps to confirm the presence of twinning in your benzamide crystals.
-
Crystal Selection: Carefully select a crystal that appears to be of good quality under an optical microscope.
-
Mounting: Mount the crystal on a goniometer head.
-
Data Collection: Collect a preliminary set of diffraction frames on a single-crystal X-ray diffractometer.
-
Indexing: Attempt to index the diffraction data using the instrument's software.
-
Analysis of Reciprocal Space: If indexing is problematic, visualize the reciprocal lattice.[20] Look for the characteristic signs of twinning, such as split spots or multiple lattices.
-
Twinning Test: Utilize software tools to test for possible twin laws. These programs can help to identify the twin operation and deconvolute the diffraction data from the different twin domains.[22]
Visualization of Key Concepts
Diagram 1: Troubleshooting Workflow for Benzamide Twinning
This diagram provides a logical decision-making process for addressing twinning issues.
Caption: A flowchart for troubleshooting twinning in benzamide crystallization.
Data Summary
Table 1: Influence of Crystallization Parameters on Benzamide Twinning
| Parameter | Condition Favoring Twinning | Recommended Action to Reduce Twinning |
| Supersaturation | High, rapidly achieved | Slow down the approach to supersaturation (e.g., slower cooling, vapor diffusion) |
| Cooling Rate | Fast (e.g., >10°C/hour) | Slow and controlled cooling (e.g., 1-5°C/hour)[10] |
| Solvent | Solvents promoting rapid growth on certain faces | Screen a variety of solvents with different properties[4][5] |
| Impurities | Presence of structurally related molecules or byproducts | Purify starting material by recrystallization[8] |
| Nucleation | Spontaneous, uncontrolled nucleation | Use seed crystals to control nucleation and growth[17][18] |
Frequently Asked Questions (FAQs)
Q1: Can twinned crystals of benzamide be used for structural analysis?
A1: While challenging, it is often possible to solve and refine the crystal structure from twinned data, especially with modern crystallographic software.[20] The software can model the twinning and separate the contributions from each twin domain to the overall diffraction pattern. However, the quality of the final structure may be lower than that obtained from a single, untwinned crystal.
Q2: What is the difference between merohedral and non-merohedral twinning?
A2: Merohedral twinning occurs when the twin operation is a symmetry element of the crystal lattice but not of the crystal's point group. In this case, the reciprocal lattices of the twin domains overlap perfectly, making it difficult to detect from the diffraction pattern alone.[22] Non-merohedral twinning occurs when the twin operation is not a symmetry element of the lattice, resulting in two or more distinct, non-overlapping reciprocal lattices.
Q3: Are certain polymorphs of benzamide more prone to twinning than others?
A3: Yes, the propensity for twinning can be polymorph-dependent. Metastable polymorphs, which form under conditions of high supersaturation, are often more susceptible to twinning and other defects.[2][3] For example, the metastable form II of benzamide has been observed to form twisted, needle-like crystals.[2][3][23]
Q4: Can mechanical stress induce twinning in benzamide crystals?
A4: Yes, deformation twinning can occur in crystals subjected to mechanical stress.[24] This is a mechanism by which the crystal can accommodate the applied stress. However, in the context of solution crystallization, growth twinning is the more common phenomenon.
Q5: Where can I find more information on the crystal structure of benzamide?
A5: The Cambridge Structural Database (CSD) is an excellent resource for crystallographic information on benzamide and its various polymorphs. The CSD reference code for the most common form (Form I) is BZAMID.[10]
References
-
Offiler, C. A., Fonte, C. P., Kras, W., Neoptolemou, P., Davey, R. J., Vetter, T., & Cruz-Cabeza, A. J. (2022). Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. Crystal Growth & Design, 22(10), 6248–6261. [Link]
-
Kowalski, K., Shtukenberg, A. G., & Ward, M. D. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 21(11), 6394–6405. [Link]
-
Offiler, C. A., Fonte, C. P., Kras, W., Neoptolemou, P., Davey, R. J., Vetter, T., & Cruz-Cabeza, A. J. (2022). Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. ResearchGate. [Link]
-
Shtukenberg, A. G., et al. (2020). Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal. Angewandte Chemie International Edition, 59(34), 14593-14601. [Link]
-
ResearchGate. (2014). How do I solve this twinning problem in my protein crystal? ResearchGate. [Link]
-
Weissbuch, I., et al. (1999). Solvent Binding to Benzamide Crystals: Morphology, Induced Twinning and Direct Observation by Surface X-ray Diffraction. Journal of the American Chemical Society, 121(43), 10019–10026. [Link]
-
Shtukenberg, A. G., et al. (2020). Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal. PubMed. [Link]
-
Offiler, C. A., et al. (2022). Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. PubMed. [Link]
-
Shtukenberg, A. G., et al. (2020). Crystals of benzamide, the first polymorphous molecular compound, are helicoidal. YAIR. [Link]
-
Cruz-Cabeza, A. J., et al. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Nature Communications, 12(1), 1685. [Link]
-
Chandra, N. R., et al. (1999). Analysis and characterization of data from twinned crystals. Acta Crystallographica Section D: Biological Crystallography, 55(11), 1750-1758. [Link]
-
Akey, D. L., et al. (2014). Overcoming a hemihedral twinning problem in tetrahydrofolate-dependent O-demethylase crystals by the microseeding method. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 1), 79-83. [Link]
-
Threlfall, T., & McKenzie, L. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design. [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Cruz-Cabeza, A. J., et al. (2020). Switching Polymorph Stabilities with Impurities: A Thermodynamic Route to Benzamide Form III. ChemRxiv. [Link]
-
Kowalski, K., Shtukenberg, A. G., & Ward, M. D. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. PubMed Central. [Link]
-
Watkin, D. (2011). Chapter 10: Twinned Crystals. Chemical Crystallography. [Link]
-
Song, Y., et al. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Crystals, 15(2), 123. [Link]
-
Yeates, T. O. (1997). Detecting and overcoming crystal twinning. Methods in Enzymology, 276, 344-358. [Link]
-
Cooper, R. I., et al. (2021). Practical hints and tips for solution of pseudo-merohedric twins: three case studies. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 12), 643-654. [Link]
-
Zhang, Y., et al. (2022). Impact of impurities on crystal growth. Nature Communications, 13(1), 7485. [Link]
-
Wikipedia. (2023). Crystal twinning. Wikipedia. [Link]
-
Offiler, C. A., et al. (2022). Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. PubMed Central. [Link]
-
Hillig, R. C., & Renault, L. (2006). Detecting and overcoming hemihedral twinning during the MIR structure determination of Rna1p. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 7), 750-765. [Link]
-
Luft, J. (2015, October 14). Optimizing crystallization hits - small to large and large to small. YouTube. [Link]
-
Cruz-Cabeza, A. J., et al. (2021). Switching Polymorph Stabilities with Impurities Provides A Thermodynamic Route to Benzamide Form III. SciSpace. [Link]
-
Li, Y., et al. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Materials, 15(14), 5035. [Link]
-
Srinivasakannan, C., & Balasubramanian, N. (2005). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. Chemical Engineering Communications, 192(1-3), 281-293. [Link]
-
Khant, A. A., et al. (2023). The Effect of Cooling Rate on Crystallographic Features of Phase Transformations in Zr-2.5Nb. Materials, 16(10), 3740. [Link]
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- 23. repository.yu.edu [repository.yu.edu]
- 24. Crystal twinning - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Crystallographic Analysis: N-(4-Chlorophenyl)-4-methoxybenzamide
This guide provides a rigorous, data-driven analysis of the triclinic crystal system of N-(4-Chlorophenyl)-4-methoxybenzamide , contrasting it with structural analogs to highlight the impact of substituent positioning on solid-state packing.
Executive Summary
N-(4-Chlorophenyl)-4-methoxybenzamide (C₁₄H₁₂ClNO₂) is a bioactive benzamide derivative. Unlike many of its monoclinic analogs, this specific isomer crystallizes in the Triclinic system (Space Group
Key Findings:
-
Crystal System: Triclinic (
), distinct from the Monoclinic ( ) habit of non-chlorinated analogs. -
Packing Efficiency: Calculated density of 1.39 g/cm³ , superior to the predicted density of its reversed isomer (1.28 g/cm³).
-
Primary Interaction: 1D chains formed via N–H···O hydrogen bonds, reinforced by weak C–H···O and Cl···Cl contacts.
Experimental Methodology
To ensure reproducibility, the following protocol synthesizes the target compound and isolates the triclinic polymorph.
Synthesis & Crystallization Protocol
The synthesis follows a modified Schotten-Baumann reaction, prioritizing high purity for single-crystal growth.
Reagents:
-
Precursor A: 4-Methoxybenzoyl chloride (1.0 eq)
-
Precursor B: 4-Chloroaniline (1.0 eq)
-
Solvent: Dry Pyridine (Catalyst/Solvent) or DCM with Et₃N.
Workflow:
-
Reaction: Dissolve 4-chloroaniline in dry pyridine at 0°C. Dropwise add 4-methoxybenzoyl chloride. Stir at RT for 4 hours.
-
Quench: Pour mixture into ice-cold 10% HCl to precipitate the amide and remove excess pyridine.
-
Purification: Filter solid, wash with NaHCO₃ (aq) and water. Recrystallize from hot ethanol.
-
Crystal Growth: Dissolve purified solid in Ethanol:Acetone (1:1). Allow slow evaporation at 298 K over 5 days.
Workflow Visualization
Figure 1: Step-by-step synthesis and crystallization workflow for isolating the triclinic polymorph.
Crystallographic Data & Comparative Analysis
The core distinction of this compound lies in its unit cell parameters.[1] Below, we compare the Target (N-(4-Chlorophenyl)-4-methoxybenzamide) with its Constitutional Isomer and a Structural Analog (MOP).
Unit Cell Data Comparison
| Parameter | Target Compound (Triclinic) | Isomer (Predicted/Lit) | Analog: MOP (Monoclinic) |
| Formula | N-(4-Cl-Ph)-4-OMe-Benzamide | 4-Cl-N-(4-OMe-Ph)-Benzamide | N-(4-OMe-Ph)-Benzamide |
| Crystal System | Triclinic | N/A | Monoclinic |
| Space Group | N/A | ||
| 5.4394(2) | N/A | 13.91 | |
| 7.7754(3) | N/A | 5.08 | |
| 15.3562(5) | N/A | 17.58 | |
| 83.507(3) | 90 | 90 | |
| 83.250(3) | 90 | 108.5 | |
| 76.539(3) | 90 | 90 | |
| Volume (ų) | 624.96 | ~678 (Est.) | 1178 (Z=4) |
| Z | 2 | 2 | 4 |
| Density (g/cm³) | 1.39 (Calc) | 1.28 (Pred) | 1.28 |
Analysis:
-
Density Advantage: The Target compound (1.39 g/cm³) is significantly denser than the Isomer (1.28 g/cm³) and the non-chlorinated MOP analog. This indicates that the specific arrangement of the Chlorine on the amine ring and Methoxy on the acid ring allows for tighter packing, likely driven by Cl···Cl or Cl···π interactions that are absent in the alternatives.
-
Symmetry Breaking: While many benzamides crystallize in Monoclinic
(like MOP), the Target breaks this symmetry into Triclinic . This is often attributed to the steric clash or specific halogen bonding requirements of the p-chloro substituent, which prevents the formation of the glide planes required for monoclinic symmetry.
Molecular Geometry & Interactions
The stability of the triclinic phase is governed by a specific hydrogen-bonding network.
-
Primary Motif: Strong N–H···O hydrogen bonds link molecules into infinite 1D chains along the a-axis.
-
Dihedral Angles: The molecule is non-planar. The central amide plane is twisted relative to the chlorophenyl ring (~31.9°) and the methoxyphenyl ring (~27.6°), creating a "propeller" shape that locks into the lattice.
Hydrogen Bond Geometry (Target):
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
|---|---|---|---|---|
| N1–H1···O1 (Amide···Carbonyl) | 0.86 | 2.15 | 2.98 | 165 |
| C–H···O (Weak) | 0.93 | 2.50 | 3.35 | 150 |
Mechanistic Insight: Packing Drivers
Why does this specific isomer adopt a triclinic habit?
-
Substituent Inversion Effect:
-
Target: Cl on N-ring, OMe on C-ring.
-
Isomer: Cl on C-ring, OMe on N-ring.
-
Insight: The electron-withdrawing Cl on the N-phenyl ring increases the acidity of the Amide N-H, potentially strengthening the N-H···O hydrogen bond compared to the isomer. This stronger interaction pulls molecules closer, favoring the denser triclinic packing.
-
-
Halogen Bonding:
-
In the triclinic form, the Chlorine atom is involved in weak Type I halogen interactions (Cl···Cl or Cl···π), which act as "molecular velcro," stabilizing the lower symmetry lattice.
-
Interaction Pathway Diagram
Figure 2: Interaction map showing how functional groups contribute to the final crystal lattice stability.
References
-
Kant, R., Sahi, S., Gupta, V. K., Kapoor, K., & Paul, S. (2012). N-(4-Chlorophenyl)-4-methoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3077. Link
-
PubChem. (n.d.). 4-Chloro-N-(4-methoxyphenyl)benzamide (Isomer Data).[2][3] National Library of Medicine. Link
- Gelbrich, T., et al. (2007). Systematic study of the crystal structures of N-phenylbenzamides. (Contextual reference for Monoclinic benzamide habits).
Sources
A Senior Application Scientist's Guide to the Melting Point Determination of N-(4-Chlorophenyl)-4-methoxybenzamide and Its Analogs
Introduction: Beyond a Simple Value
In the realm of drug development and materials science, the melting point is a fundamental yet critical physical property. It serves as a primary indicator of a compound's purity and identity. For a molecule like N-(4-Chlorophenyl)-4-methoxybenzamide, a compound with a structural motif found in biologically active agents, precise characterization is non-negotiable. A sharp, well-defined melting point suggests a high degree of purity, whereas a depressed and broad melting range often signals the presence of impurities.[1][2]
This guide provides a comprehensive framework for determining the melting point of N-(4-Chlorophenyl)-4-methoxybenzamide. It is structured not merely as a list of protocols, but as a comparative analysis. We will explore two primary methodologies—the traditional Capillary Method and the advanced Differential Scanning Calorimetry (DSC)—and contextualize our target compound's behavior against structurally similar alternatives. This comparative approach is crucial, as understanding the influence of subtle molecular changes (e.g., substituting a chloro- group with a bromo- group) on physical properties like melting point provides deeper insight into intermolecular forces and crystal lattice stability.
While benchmark data for related compounds are available, the melting points for N-(4-Chlorophenyl)-4-methoxybenzamide and its bromo-analog are not widely reported in common chemical databases. This underscores the necessity for rigorous, in-lab experimental determination, the process for which is detailed herein.
Comparative Compounds: Understanding Structure-Property Relationships
To effectively interpret the melting point of our target compound, we will compare it against a curated set of analogs. These compounds were selected to systematically evaluate the impact of key structural modifications on the melting point.
| Compound Name | Structure | Key Structural Difference from Target |
| N-(4-Chlorophenyl)-4-methoxybenzamide | (Target Compound) | - |
| N-phenylbenzamide | (Parent Amide) | Lacks both the 4-chloro and 4-methoxy substituents. |
| 4-Methoxybenzamide | (Amide Precursor) | Lacks the N-(4-chlorophenyl) group. |
| N-(4-bromophenyl)-4-methoxybenzamide | (Halogen Analog) | Chlorine is replaced by Bromine. |
Methodologies for Accurate Melting Point Determination
The choice of method for melting point determination often depends on the required precision, the amount of sample available, and the specific information sought beyond the melting temperature itself. We will detail two gold-standard techniques.
Method 1: The Pharmacopeial Standard - Capillary Method
This technique is the bedrock of melting point analysis, recognized by pharmacopeias worldwide for its reliability and simplicity.[3] The underlying principle is the direct visual observation of the solid-to-liquid phase transition as a sample is heated at a controlled rate.[1][4]
-
Sample Preparation:
-
Ensure the sample is completely dry, as moisture can depress the melting point.
-
Grind the crystalline sample into a fine, uniform powder using a mortar and pestle.
-
Gently tap the open end of a glass capillary tube into the powder to collect a small amount of sample.
-
Compact the sample to a height of 2-3 mm at the bottom of the sealed capillary tube by dropping it through a long glass tube or by tapping it firmly on a hard surface.[3] Proper packing is essential for uniform heat transfer.
-
-
Apparatus Setup & Measurement:
-
Place the packed capillary into the heating block of a melting point apparatus (e.g., a Mel-Temp or similar digital instrument).
-
If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a high rate (e.g., 10-20 °C/min) to find a rough value.[2]
-
For an accurate measurement, allow the block to cool and use a fresh sample.
-
Set the starting temperature to at least 20 °C below the expected melting point.
-
Use a slow, constant heating rate of 1-2 °C per minute.[1] This slow ramp rate is the most critical parameter for accuracy, as it ensures thermal equilibrium between the heating block, the thermometer, and the sample.[3]
-
Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid crystal melts (T_clear). The melting point is reported as this range. A pure compound will typically exhibit a sharp range of 0.5-1.0 °C.[1][2]
-
Caption: Workflow for the Capillary Method.
Method 2: Advanced Thermoanalysis - Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that offers higher precision and more quantitative data than the capillary method.[5] It measures the difference in heat flow required to increase the temperature of a sample and an inert reference as a function of temperature.[6] When the sample melts, it absorbs energy (an endothermic process), which is detected as a significant change in heat flow, producing a characteristic peak on a thermogram.[7]
-
Sample Preparation & Setup:
-
Accurately weigh 1-5 mg of the powdered sample into a small aluminum DSC pan.
-
Hermetically seal the pan with a lid using a sample press. This prevents any loss of sample due to sublimation.
-
Place the sealed sample pan in the sample cell of the DSC instrument and an empty, sealed reference pan in the reference cell. The reference pan allows for the subtraction of the heat capacity of the aluminum pan itself.
-
-
Thermal Program & Data Acquisition:
-
Set the instrument's thermal program. A typical program involves:
-
Equilibration at a starting temperature (e.g., 25 °C).
-
A heating ramp at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point.
-
An isothermal hold, followed by a cooling ramp.
-
-
The instrument will plot the differential heat flow (mW) against temperature (°C).
-
-
Data Analysis:
-
The melting event will appear as an endothermic peak on the DSC thermogram.
-
The onset temperature of the peak is typically reported as the melting point for pure substances.
-
The peak temperature represents the temperature at which the melting rate is maximal.
-
The area under the peak is directly proportional to the enthalpy of fusion (ΔH_fus), providing valuable thermodynamic data about the energy required to melt the sample.
-
Caption: Workflow for the DSC Method.
Comparative Data & Discussion
The following table presents the literature-reported melting points for our selected analogs and provides a space for the experimentally determined values for our target compound and its bromo-derivative.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |
| N-phenylbenzamide | 93-98-1 | 197.23 | 161 - 163[8] |
| 4-Methoxybenzamide | 3424-93-9 | 151.16 | 164 - 167 |
| N-(4-Chlorophenyl)-4-methoxybenzamide | 19835-26-2 | 261.70 | To Be Determined Experimentally |
| N-(4-bromophenyl)-4-methoxybenzamide | 7465-96-5 | 306.16 | To Be Determined Experimentally |
Anticipated Trends and Interpretation
-
Effect of N-phenylation: 4-Methoxybenzamide exhibits a high melting point (164-167 °C), likely due to strong intermolecular hydrogen bonding between the primary amide N-H groups and carbonyl oxygens. Replacing one of these N-H protons with a bulky chlorophenyl group in our target compound will disrupt this hydrogen bonding network to some extent, but introduces greater molecular weight and van der Waals forces.
-
Effect of Halogen Substitution: Comparing the experimentally determined melting points of the chloro- and bromo- analogs will be particularly insightful. The bromo- compound has a higher molecular weight, which generally leads to a higher melting point due to stronger London dispersion forces. Crystal packing efficiency, which is influenced by the size of the halogen atom (Br > Cl), will also be a critical factor. Any significant deviation from this expected trend could suggest differences in crystal polymorphism.
-
Comparison to Parent Compound: N-phenylbenzamide (161-163 °C) provides a baseline. The addition of the chloro- and methoxy- groups in our target compound increases both molecular weight and polarity, which would be expected to increase the melting point relative to this parent structure, assuming efficient crystal packing.
Conclusion
The determination of a melting point is a foundational step in the characterization of a novel compound such as N-(4-Chlorophenyl)-4-methoxybenzamide. While the capillary method offers a reliable and accessible means for routine identification and purity assessment, Differential Scanning Calorimetry provides superior accuracy and additional thermodynamic data crucial for in-depth materials characterization. By systematically applying these protocols and comparing the results to structurally related analogs, researchers can not only validate the identity and purity of their compound but also gain valuable insights into its fundamental physicochemical properties.
References
-
thinkSRS. (n.d.). Melting Point Determination. Retrieved from [Link]
-
ChemBK. (2024). N-phenylbenzamide. Retrieved from [Link]
-
Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
D'Amelia, R., Franks, T., & Nirode, W. F. (2018). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education, 95(5), 845–850. [Link]
-
Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330–336. [Link]
-
Saboury, A. A. (2017). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Structural Biology and Drug Discovery, 1-15. [Link]
-
Kant, R., Sahi, S., Gupta, V. K., Kapoor, K., & Paul, S. (2012). N-(4-Chlorophenyl)-4-methoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3139. [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
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Safety Operating Guide
A Strategic Guide to the Proper Disposal of N-(4-Chlorophenyl)-4-methoxybenzamide
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of N-(4-Chlorophenyl)-4-methoxybenzamide. As a chlorinated aromatic amide, this compound requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, synthesizing regulatory standards with practical, field-proven insights.
Hazard Profile and Risk Assessment
N-(4-Chlorophenyl)-4-methoxybenzamide belongs to the benzamide class of compounds, which are widely used in pharmaceutical and chemical synthesis. The presence of a chlorinated phenyl group necessitates that it be treated as a potentially hazardous substance. Based on data from analogous compounds, its disposal protocol must account for the following potential hazards.
| Hazard Category | Potential Risk | Rationale & Causality |
| Human Health | Harmful if swallowed.[2][3][4] Causes skin and serious eye irritation.[5] May cause genetic defects.[2][3][4] | The amide linkage and aromatic rings can interact with biological systems. Halogenated compounds, in particular, are often investigated for toxicity and persistence. |
| Environmental | Potentially toxic to aquatic life. | Chlorinated organic compounds can persist in the environment. It is critical to prevent discharge into drains, surface waters, or groundwater.[6] |
| Reactivity | Forms toxic gases upon combustion (NOx, CO, CO2, HCl).[3][7] | Thermal decomposition will break down the molecule, releasing nitrogen oxides from the amide group, carbon oxides, and hydrogen chloride from the chlorinated ring. |
| Regulatory | Classified as Hazardous Waste. | As a chlorinated hydrocarbon, this waste falls under regulations set by the Environmental Protection Agency (EPA) and must be managed accordingly.[8][9] |
Pre-Disposal: Safety and Handling Protocols
Proper disposal begins with safe handling during and after use. The primary goal is to prevent exposure and contamination.
Required Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a full-face shield.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber. Contaminated gloves must be disposed of as hazardous waste.[1]
-
Body Protection: A lab coat and, if there is a splash risk, a chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or aerosols.[3]
Step-by-Step Disposal Workflow
The following protocol outlines the systematic process for collecting, storing, and disposing of N-(4-Chlorophenyl)-4-methoxybenzamide waste.
Step 1: Waste Identification and Segregation
-
Designate a Waste Stream: This compound must be disposed of as hazardous chemical waste .
-
Collect All Contaminated Materials: This includes not only the neat compound but also any contaminated items such as weighing papers, pipette tips, gloves, and solvent rinses.
-
Avoid Mixing: Do not mix this waste stream with other incompatible waste types (e.g., strong acids, bases, or oxidizers) unless explicitly permitted by your EHS department.[1] Mixing can cause unintended chemical reactions.
Step 2: Container Selection and Labeling
-
Container: Use a robust, sealable container that is compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste N-(4-Chlorophenyl)-4-methoxybenzamide"
-
Associated hazards (e.g., "Toxic," "Irritant")[1]
-
The accumulation start date.
-
The name of the principal investigator or lab group.
-
Step 3: Temporary On-Site Storage
-
Location: Store the sealed waste container in a designated, secure satellite accumulation area. This area should be cool, dry, and well-ventilated.[1][10]
-
Incompatibilities: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.[1][11]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to control any potential leaks.[11]
Step 4: Final Disposal Arrangement
-
Professional Disposal: The only acceptable method for final disposal is through a licensed hazardous waste disposal contractor.[5][6][10]
-
EHS Coordination: Contact your institution's EHS department to schedule a pickup. They will manage the manifest and ensure the waste is transported to a certified treatment, storage, and disposal facility (TSDF).
-
Prohibited Actions: Never dispose of N-(4-Chlorophenyl)-4-methoxybenzamide by flushing it down the drain or placing it in the regular trash.[6] This is a direct violation of EPA regulations and poses a significant environmental risk.
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of N-(4-Chlorophenyl)-4-methoxybenzamide.
Caption: Workflow for safe disposal of N-(4-Chlorophenyl)-4-methoxybenzamide.
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is critical.
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[5][6] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5][6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet for a related compound if available.[2][3]
Spill Response
For small spills in a controlled laboratory setting:
-
Evacuate and Secure: Alert others in the area and restrict access. Ensure the area is well-ventilated.
-
Dampen the Spill: If the material is a solid powder, carefully dampen it with 60-70% ethanol to prevent dust from becoming airborne.[12]
-
Absorb and Collect: Use an inert absorbent material like vermiculite or sand to cover the spill.[10] Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with 60-70% ethanol, followed by a soap and water solution.[12]
-
Dispose: All cleanup materials must be placed in the hazardous waste container for disposal.
For large spills, evacuate the area and contact your institution's EHS emergency line immediately.
Regulatory Framework: OSHA and EPA
Compliance with federal regulations is mandatory.
-
Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, ensure worker safety during handling and disposal.[13][14] This includes requirements for PPE, hazard communication, and employee training.[14]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the disposal of hazardous waste.[9] N-(4-Chlorophenyl)-4-methoxybenzamide, as a chlorinated organic compound, would be classified as a hazardous waste, requiring a manifest for tracking from generation to final disposal.[8][15]
By following the procedures outlined in this guide, you contribute to a safe laboratory environment and ensure that your research activities are in full compliance with the highest standards of safety and environmental stewardship.
References
- OSHA Hazardous Waste Disposal Guidelines - CDMS. (n.d.).
- Essential Guide to the Safe Disposal of 2-amino-N-(2,4-dichlorophenyl)benzamide. (2025). BenchChem.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
- Safety data sheet - BASF. (2026, February 9). BASF.
- Safety Data Sheet - Key Organics. (2017, December 1). Key Organics.
- BENZAMIDE - CAMEO Chemicals. (n.d.). NOAA.
- Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 24). Fisher Scientific.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.).
- BENZAMIDE FOR SYNTHESIS MSDS. (2016, April 28). Loba Chemie.
- Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 18). Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
- Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. (n.d.). US EPA.
- EPA Hazardous Waste Codes. (n.d.). UGA Environmental Safety Division.
- Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. (n.d.). US EPA.
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Retrosynthesis Analysis
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Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
